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  • Product: 2-Aminocyclobutan-1-ol hydrochloride
  • CAS: 1443981-58-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Chiral Aminocycloalkanol Derivatives in Drug Design

Abstract Chiral aminocycloalkanol derivatives represent a privileged scaffold in modern medicinal chemistry, conferring a unique combination of stereochemical rigidity, functional diversity, and favorable pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral aminocycloalkanol derivatives represent a privileged scaffold in modern medicinal chemistry, conferring a unique combination of stereochemical rigidity, functional diversity, and favorable pharmacokinetic properties to bioactive molecules. This guide provides a comprehensive overview for researchers and drug development professionals on the pivotal role of these structural motifs. We will explore the fundamental importance of chirality in drug action, delve into advanced stereoselective synthetic strategies, analyze their application in diverse therapeutic areas through illustrative case studies, and provide detailed experimental protocols for their synthesis and characterization. The content is structured to bridge foundational principles with practical applications, offering both a conceptual framework and actionable insights for leveraging this versatile chemical class in drug discovery programs.

The Strategic Advantage of the Aminocycloalkanol Scaffold

The pursuit of novel therapeutics is intrinsically linked to the exploration of chemical space. Within this landscape, certain molecular frameworks consistently emerge in successful drug candidates due to their optimal presentation of functional groups for biological target interaction. Aminocyclitols, which are amino polyhydroxy cycloalkanes, and their derivatives are one such class.[1][2] The chiral aminocycloalkanol core, specifically, offers several distinct advantages in drug design:

  • Stereochemical Control and Conformational Rigidity: Biological systems are inherently chiral, and the three-dimensional arrangement of a drug molecule is paramount for its interaction with targets like enzymes and receptors.[3][4][5] The cyclic nature of the aminocycloalkanol scaffold restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein. By pre-organizing the crucial amino and hydroxyl functionalities in a defined spatial orientation, these scaffolds can more effectively mimic the transition state of an enzymatic reaction or fit precisely into a receptor's binding pocket.

  • Improved Pharmacokinetic Profiles: The carbocyclic ring is metabolically more stable than the furanose ring found in natural nucleosides.[1] This structural modification in carbocyclic nucleoside analogues, a major application of these scaffolds, enhances resistance to enzymatic degradation, potentially leading to improved bioavailability and a longer duration of action.[1][6]

  • Versatility as a Synthetic Intermediate: The presence of two distinct and reactive functional groups—an amine and an alcohol—allows for diverse and regioselective chemical modifications.[7] This "bifunctionality" enables the straightforward introduction of various pharmacophoric elements, facilitating extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and safety.[1][8]

The Imperative of Chirality in Drug Action

Chirality is a critical factor in drug design because enantiomers of a drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[4][9] The interaction between a drug and its biological target is highly stereospecific.[3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[10]

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the specific properties of each enantiomer in a chiral drug.[9][10] This has driven a shift in the pharmaceutical industry towards the development of single-enantiomer drugs to improve therapeutic indices and provide safer medicines.[11][12] The synthesis of chiral aminocycloalkanol derivatives with high enantiomeric purity is therefore not just a chemical challenge but a regulatory and clinical necessity.[11]

Stereoselective Synthetic Strategies

The generation of aminocycloalkanol derivatives with precise stereochemical control is a cornerstone of their utility. Several robust strategies have been developed to achieve high enantiomeric and diastereomeric purity.

Asymmetric Synthesis

Asymmetric synthesis, or chiral synthesis, creates the desired stereoisomer directly, often using chiral catalysts or auxiliaries.[4][10]

  • Sharpless Asymmetric Aminohydroxylation (AA): This powerful method introduces both an amine and a hydroxyl group across a double bond in a syn-selective manner. It uses osmium tetroxide as a catalyst in conjunction with chiral ligands derived from cinchona alkaloids (e.g., dihydroquinine and dihydroquinidine derivatives) to direct the stereochemistry of the addition.[13]

  • Hetero-Diels-Alder Reactions: Asymmetric cycloaddition reactions, such as the hetero-Diels-Alder reaction between a diene (e.g., cyclopentadiene) and a chiral dienophile, can establish multiple stereocenters in a single step with high control.[14][15]

  • Enzyme-Catalyzed Reactions: Biocatalysis offers an environmentally friendly and highly selective approach. Engineered enzymes like amine dehydrogenases can perform asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high efficiency.[16] Similarly, transketolase and transaminase enzymes can be coupled in biocatalytic cascades to build complex chiral amino-alcohols from simple achiral precursors.[17]

Chiral Resolution

Resolution involves the separation of a racemic mixture into its constituent enantiomers.

  • Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. This is a common strategy in the synthesis of aminocyclopentanol derivatives.[6][15]

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase that is itself chiral. This allows for the differential interaction and separation of enantiomers as they pass through the column, a technique vital for both preparative separation and analytical quantification of enantiomeric excess.[3]

The choice of synthetic strategy often depends on factors like scale, cost, and the specific stereochemical requirements of the target molecule.

Applications in Drug Design: Case Studies and Therapeutic Areas

The versatility of the chiral aminocycloalkanol scaffold is demonstrated by its incorporation into drugs and clinical candidates across multiple therapeutic areas.[1]

Antiviral Agents: Neuraminidase Inhibitors

Perhaps the most prominent application of this scaffold is in the design of influenza neuraminidase inhibitors.[18] Neuraminidase is a crucial viral enzyme that facilitates the release of new virus particles from infected cells.[19]

  • Oseltamivir (Tamiflu®): The active metabolite of Oseltamivir features a chiral aminocyclohexene core. This scaffold mimics the natural substrate of neuraminidase, sialic acid, allowing it to bind tightly to the enzyme's active site and block its function, thus halting the spread of the virus.[18][20] The precise stereochemistry of the amino and other functional groups on the cyclohexene ring is critical for effective binding to the arginine triad (Arg118, Arg292, Arg371) in the enzyme's active site.[19]

Anticancer Agents: MDM2-p53 Interaction Inhibitors

The p53 protein is a critical tumor suppressor, but its function is often inhibited in cancer cells by its negative regulator, MDM2.[15] Disrupting the MDM2-p53 interaction is a promising strategy to reactivate p53 and induce cancer cell death. Chiral (1S,3S)-3-aminocyclopentanol has been strategically used as a constrained building block in the development of potent small-molecule MDM2-p53 inhibitors.[21] Incorporating this rigid scaffold can enhance metabolic stability and improve the overall pharmacokinetic profile of the drug candidates.[21]

Antidiabetic Agents: Glycosidase Inhibitors

Glycosidases are enzymes that break down complex carbohydrates into simple sugars. Inhibitors of these enzymes, particularly α-glucosidase, can slow down carbohydrate digestion and reduce post-meal blood glucose spikes, making them valuable for managing type 2 diabetes.[2][22] Aminocycloalkanol derivatives, often referred to as aminocarbasugars, can act as mimics of the natural sugar substrates.[1][23] Their structure allows them to fit into the active site of glycosidases, leading to competitive inhibition.[1][24] Acarbose, a marketed antidiabetic agent, is a well-known example from this class of compounds.[25]

Table 1: Chiral Aminocycloalkanol Derivatives in Drug Discovery
Scaffold ExampleTherapeutic AreaDrug/Candidate TargetMechanism of Action
AminocyclohexeneAntiviralInfluenza NeuraminidaseCompetitive enzyme inhibition, mimicking sialic acid.[18][19]
AminocyclopentanolOncologyMDM2-p53 InteractionScaffold to enhance stability of p53 reactivation agents.[21]
AminocyclopentanolAntiviralVarious (e.g., HIV)Core of carbocyclic nucleoside analogues.[1][6]
AminocyclitolAntidiabeticα-GlucosidaseCompetitive enzyme inhibition, mimicking carbohydrate substrates.[2][22]

Experimental Protocols and Methodologies

To provide practical context, this section details generalized but robust protocols for the synthesis and analysis of a chiral aminocycloalkanol derivative.

Representative Synthesis: Convergent Synthesis of a Carbocyclic Nucleoside Analogue

This protocol outlines a general approach for synthesizing a carbocyclic nucleoside using (1S,3S)-3-Aminocyclopentanol as the chiral building block.[6]

Diagram: Synthetic Workflow for a Carbocyclic Nucleoside

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection & Purification A (1S,3S)-3-Aminocyclopentanol B Protected Intermediate (e.g., Boc-amine, Silyl-ether) A->B Protecting Group Reagents (Boc₂O, TBDMSCl) C Protected Intermediate E Coupled Product C->E Coupling Reaction (e.g., Mitsunobu) D Heterocyclic Base (e.g., Purine, Pyrimidine) D->E Coupling Reaction (e.g., Mitsunobu) F Coupled Product G Final Carbocyclic Nucleoside F->G Deprotection Reagents (e.g., TFA, TBAF) H Purified Product G->H Chromatography

Caption: A generalized convergent workflow for carbocyclic nucleoside synthesis.

Methodology:

  • Protection of Functional Groups:

    • Dissolve (1S,3S)-3-Aminocyclopentanol hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride salt.

    • Protect the amine by adding Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Protect the hydroxyl group by adding a silylating agent (e.g., TBDMSCl, 1.1 eq) in the presence of a catalyst like imidazole.

    • Purify the resulting fully protected intermediate via column chromatography.[6]

  • Coupling with a Nucleobase:

    • Dissolve the protected aminocyclopentanol (1.0 eq), the desired heterocyclic base (e.g., adenine, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a dialkyl azodicarboxylate (e.g., DIAD, 1.5 eq) dropwise. This is a Mitsunobu reaction.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, quench the reaction and purify the coupled product by column chromatography.[6]

  • Deprotection and Purification:

    • Dissolve the coupled product in a solvent suitable for deprotection (e.g., dichloromethane for Boc removal, THF for silyl ether removal).

    • To remove the Boc group, add an acid such as trifluoroacetic acid (TFA).

    • To remove the silyl ether, add a fluoride source such as tetrabutylammonium fluoride (TBAF).

    • Once deprotection is complete, neutralize the reaction mixture and extract the product.

    • Purify the final carbocyclic nucleoside using column chromatography or recrystallization to yield the enantiomerically pure product.[6]

Analytical Method: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of a chiral aminocycloalkanol sample.

Diagram: Chiral Separation Logic

G cluster_0 cluster_1 cluster_2 RacemicMixture Racemic Mixture (R)-Enantiomer (S)-Enantiomer ChiralColumn Chiral Stationary Phase Differential Interaction RacemicMixture->ChiralColumn Mobile Phase Flow Chromatogram Detector Signal Peak 1 (t_R1) Peak 2 (t_R2) ChiralColumn->Chromatogram Elution

Caption: Principle of chiral HPLC separation leading to distinct retention times.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the aminocycloalkanol sample in a suitable solvent (e.g., isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.

    • The sample may require derivatization (e.g., with a UV-active group) to facilitate detection if it lacks a chromophore.

  • HPLC System and Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector.

    • Chiral Column: Select a column with a chiral stationary phase known to be effective for amines or alcohols (e.g., a polysaccharide-based column like Chiralpak® IA, IB, etc.).

    • Mobile Phase: An optimized mixture of solvents, typically hexane and isopropanol, sometimes with a small amount of an amine additive (like diethylamine) to improve peak shape. A typical starting point is 90:10 hexane:isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As appropriate for the analyte or its derivative (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a standard of the racemic mixture to determine the retention times (t_R) for both enantiomers.

    • Inject the synthesized sample.

    • Integrate the area under the curve for each enantiomer's peak in the chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the formula:

      • e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Future Perspectives

The field of chiral aminocycloalkanol derivatives continues to evolve. Future research will likely focus on:

  • Novel Scaffolds: Exploration of new ring sizes (e.g., cyclobutane, cycloheptane) and substitution patterns to access novel chemical space and intellectual property.[26]

  • Advanced Catalysis: Development of more efficient and sustainable catalytic methods, including organocatalysis and novel biocatalytic routes, to streamline the synthesis of these valuable building blocks.[27][28]

  • Computational Design: Increased use of in silico tools for virtual screening and the rational design of aminocycloalkanol-based ligands with predicted high affinity and selectivity for specific biological targets.[10][29]

The foundational strengths of the chiral aminocycloalkanol scaffold—its stereochemical precision, synthetic tractability, and positive influence on drug-like properties—ensure its continued prominence as a privileged element in the design of next-generation therapeutics.

References

  • Carbó-Bargués, J., et al. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(21), 2243-2264. Retrieved from [Link]

  • Udommaneethanakit, T., et al. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(17), 3065. Retrieved from [Link]

  • Google Patents. (1995). EP0713873A2 - Aminocyclopentane derivative.
  • Gotor-Fernández, V., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. Organic & Biomolecular Chemistry, 12(12), 1899-1902. Retrieved from [Link]

  • Forgó, P., et al. (2021). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 26(11), 3369. Retrieved from [Link]

  • Periasamy, M. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 67(1-2), 23-26. Retrieved from [Link]

  • Zhao, Y., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 179, 65-79. Retrieved from [Link]

  • ResearchGate. (n.d.). Designed scaffolds as neuraminidase inhibitors. Retrieved from [Link]

  • Amaro, R. E., & Baudry, J. (2013). The Significance of Chirality in Drug Design and Development. International Journal of Molecular Sciences, 14(4), 7338-7358. Retrieved from [Link]

  • Ananthi, N., & Velmurugan, D. (2018). Role of Chirality in Drugs. Organic & Medicinal Chemistry International Journal, 5(3). Retrieved from [Link]

  • Acta Pharma Reports. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 3(2). Retrieved from [Link]

  • MDPI. (2020). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. Molecules, 25(18), 4248. Retrieved from [Link]

  • Zhang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809481. Retrieved from [Link]

  • University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development. Press release. Retrieved from [Link]

  • MDPI. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules, 30(23), 5678. Retrieved from [Link]

  • ResearchGate. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 67(1-2), 23. Retrieved from [Link]

  • Scior, T., et al. (2020). Five Novel Non-Sialic Acid-Like Scaffolds Inhibit In Vitro H1N1 and H5N2 Neuraminidase Activity of Influenza a Virus. Molecules, 25(18), 4248. Retrieved from [Link]

  • Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1). Retrieved from [Link]

  • Antimicrobial Agents. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Journal of Antimicrobial Agents, 8(2). Retrieved from [Link]

  • Contente, M. L., et al. (2017). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering, 114(8), 1697-1705. Retrieved from [Link]

  • Tshitenge, D. T., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(11), 3236. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. IJIRSET, 11(4). Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Khan, A., et al. (2020). Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. PLoS ONE, 15(7), e0235222. Retrieved from [Link]

  • Google Patents. (2018). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Ukrainian Chemistry Journal. (n.d.). CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY. Retrieved from [Link]

  • Kholodar, S. A., et al. (2021). Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. Molecules, 26(11), 3183. Retrieved from [Link]

  • Noda, D., et al. (2017). Synthesis of Chiral Aminocyclopropanes by Rare-Earth-Metal-Catalyzed Cyclopropene Hydroamination. Angewandte Chemie International Edition, 56(1), 289-293. Retrieved from [Link]

  • RSC Publishing. (2015). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Advances, 5(129), 106939-106959. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Retrieved from [Link]

  • Kumar, P., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(49), 35835-35848. Retrieved from [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. Retrieved from [Link]

  • Lin, L. C., et al. (2010). Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana. Journal of Biological Chemistry, 285(43), 33445-33456. Retrieved from [Link]

  • Minorics, R., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896. Retrieved from [Link]

  • Balbaa, M., & El Ashry, E. S. H. (2012). Enzyme Inhibitors as Therapeutic Tools. Biochemistry & Physiology: Open Access, 1(2). Retrieved from [Link]

  • Heravi, M. M., et al. (2014). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 4(69), 36561-36601. Retrieved from [Link]

  • ResearchGate. (2023). A new chiral phenomenon of orientational chirality, its synthetic control and computational study. Retrieved from [Link]

  • Di Iorio, N., et al. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

  • Chand, S., et al. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules, 26(3), 759. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular and nano structures of chiral PEDOT derivatives influence the enantiorecognition of biomolecules. In silico analysis of chiral recognition. Analyst. Retrieved from [Link]

Sources

Exploratory

Cis-2-Aminocyclobutan-1-ol hydrochloride structure

An In-Depth Technical Guide to Cis-2-Aminocyclobutan-1-ol Hydrochloride in Modern Drug Discovery Executive Summary The transition from flat, planar aromatic rings to three-dimensional, sp3-rich scaffolds is a defining pa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cis-2-Aminocyclobutan-1-ol Hydrochloride in Modern Drug Discovery

Executive Summary

The transition from flat, planar aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. Cis-2-Aminocyclobutan-1-ol hydrochloride (CAS: 2070860-49-8) [1] has emerged as a highly valuable building block in fragment-based drug discovery (FBDD) and lead optimization. By offering a conformationally restricted, puckered ring system, this molecule provides unique spatial vectors for hydrogen bonding while significantly improving the metabolic stability of drug candidates[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will explore the causality behind its physicochemical properties, the logic of its application as a bioisostere, and provide self-validating protocols for its synthesis and analytical characterization.

Structural Logic & Physicochemical Properties

The utility of the cis-2-aminocyclobutan-1-ol scaffold is dictated by three core structural pillars:

  • Ring Strain and Puckering: Unlike cyclohexane, which adopts a relatively strain-free chair conformation, the cyclobutane ring possesses a high ring strain of approximately 26 kcal/mol[2]. To alleviate torsional strain from eclipsing hydrogen atoms, the ring adopts a rigid, "puckered" conformation with a fold angle of ~30°[3]. This puckering is critical because it introduces three-dimensionality (high Fsp3 character), which correlates strongly with improved clinical success rates by reducing off-target promiscuity.

  • Cis-Stereochemistry: The cis (1R,2S / 1S,2R) configuration forces the hydroxyl (-OH) and primary amine (-NH2) groups onto the same face of the cyclobutane ring[4]. This creates a bidentate hydrogen-bonding motif capable of simultaneously acting as a donor and acceptor within tight enzymatic pockets, a vector projection impossible for the trans isomer.

  • Hydrochloride Salt Form: Low-molecular-weight amino alcohols are notoriously difficult to handle as free bases due to hygroscopicity and oxidative instability. Conversion to the hydrochloride salt (1:1 stoichiometry) yields a stable, highly water-soluble crystalline solid[5], ensuring reproducible concentration gradients during high-throughput screening (HTS) and X-ray crystallography soaking experiments.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Cis-2-Aminocyclobutan-1-ol hydrochloride
CAS Number 2070860-49-8[1]
Molecular Formula C4H10ClNO[5]
Molecular Weight 123.58 g/mol [5]
Ring Strain ~26 kcal/mol[2]
Conformation Puckered (~30° fold angle)[3]
¹H NMR ³J_cis Coupling ~7.2 Hz (C1-C2 methine protons)[6]
Physical State White to off-white crystalline solid[5]

Mechanistic Role in Drug Development

In lead optimization, the cyclobutane motif is frequently employed to replace metabolically vulnerable cycloalkanes (like cyclopentane) or planar aromatic rings[3]. The logic is straightforward: planar rings are easily oxidized by Cytochrome P450 enzymes. By substituting a planar system with a cis-2-aminocyclobutanol derivative, researchers achieve conformational restriction —locking the pharmacophore into its bioactive conformation, thereby reducing the entropic penalty upon target binding[7].

Pathway N1 Target Identification & Pocket Analysis N2 Planar Hit Compound (High Entropic Penalty) N1->N2 N3 Bioisosteric Replacement (Cyclobutane Scaffold) N2->N3 Scaffold Hopping N4 Increased Fsp3 & Conformational Restriction N3->N4 3D Puckering (~30°) N5 Improved PK/PD Profile (Metabolic Stability) N4->N5

Fig 1: Pharmacological advantages of integrating the cyclobutane scaffold in drug design.

Synthetic Workflows & Methodologies

Synthesizing strained cyclobutanes requires overriding thermodynamic control with kinetic trapping. A common industrial and laboratory approach begins with readily available precursors like diethyl succinate[5] or via the functionalization of cyclobutanone.

Synthesis A Diethyl Succinate (Starting Material) B Dieckmann Condensation (Cyclobutanone Core) A->B C Alpha-Hydroxylation & Imine Formation B->C D Stereoselective Reduction (Syn-Addition, Pd/C) C->D Favors Cis-Isomer E HCl Salt Formation (Anhydrous Conditions) D->E F Cis-2-Aminocyclobutan-1-ol Hydrochloride E->F Crystallization

Fig 2: General stereoselective synthetic workflow for Cis-2-Aminocyclobutan-1-ol Hydrochloride.

Protocol 1: Stereoselective Synthesis and Salt Isolation

Causality Note: The choice of anhydrous HCl in an aprotic solvent is deliberate. Water competitively hydrogen-bonds with the amino alcohol, which would hinder the crystallization of the salt and lead to a gummy, impure residue.

  • Precursor Preparation: Generate 2-hydroxycyclobutanone via the oxidation of cyclobutanone enolates. React with an amine source (e.g., benzylamine or hydroxylamine) to form the corresponding imine/oxime.

  • Stereoselective Reduction: Dissolve the intermediate in anhydrous methanol. Add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (1 atm) at room temperature.

    • Mechanism: The catalyst binds to the less sterically hindered face of the ring, delivering hydrogen syn to the existing hydroxyl group, thereby kinetically trapping the cis geometry.

  • Filtration & Free Base Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the crude cis-2-aminocyclobutanol free base.

  • Anhydrous Salt Formation (Self-Validating Step): Dissolve the free base in anhydrous diethyl ether at 0 °C. Dropwise, add a standardized solution of 4M HCl in dioxane.

    • Validation: The immediate formation of a white precipitate validates the protonation of the amine. If the solution turns cloudy but fails to precipitate, trace water is present.

  • Purification: Filter the precipitate, wash with cold ether, and dry under high vacuum to yield the final hydrochloride salt.

Analytical Characterization Protocols

To ensure scientific integrity, the stereochemistry of the cyclobutane ring must be rigorously validated. The dihedral angle between the C1 and C2 protons differs significantly between the cis and trans isomers, making ¹H NMR the gold standard for rapid validation.

Protocol 2: NMR Stereochemical Assignment
  • Sample Preparation: Dissolve 10-15 mg of the synthesized cis-2-aminocyclobutan-1-ol hydrochloride in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) or D2O.

  • Data Acquisition: Acquire a ¹H NMR spectrum at 400 MHz (or higher) at 298 K.

  • Coupling Constant (³J) Analysis:

    • Locate the methine protons at C1 (CH-OH) and C2 (CH-NH3+), typically found between 3.50 and 4.50 ppm[6].

    • Self-Validation: Calculate the vicinal coupling constant (³J). In the cis isomer, the geometry results in a larger coupling constant of ~7.2 Hz [6]. If the spectrum reveals a coupling constant of <6.0 Hz, the sample is contaminated with the trans isomer, indicating a failure in the stereoselective reduction step.

References

  • MDPI. "Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes". Molecules. URL:[Link]

  • National Institutes of Health (PMC). "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library". PubMed Central. URL: [Link]

  • Google Patents. "US11161839B2 - 2-quinolone derived inhibitors of BCL6" (NMR Coupling Reference). Google Patents.

Sources

Foundational

The Chiral Imperative: Harnessing Stereochemistry in Modern Medicinal Chemistry

Executive Summary & The Stereochemical Paradigm In contemporary medicinal chemistry, the three-dimensional spatial arrangement of atoms is as critical as the molecular formula itself. More than half of all commercialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Stereochemical Paradigm

In contemporary medicinal chemistry, the three-dimensional spatial arrangement of atoms is as critical as the molecular formula itself. More than half of all commercialized low-molecular-weight drugs are chiral, existing as non-superimposable mirror images known as enantiomers. While enantiomers share identical physicochemical properties in an achiral environment, biological systems are inherently asymmetric. Proteins, enzymes, and receptors are composed of L-amino acids, creating highly stereospecific chiral environments.

This biological asymmetry dictates that enantiomers of a given drug will often exhibit profound differences in pharmacokinetics (PK), pharmacodynamics (PD), and toxicology. The enantiomer with the desired therapeutic activity is termed the eutomer , while its mirror image is the distomer . The ratio of their potencies is defined as the eudismic ratio. Historically, the failure to recognize this divergence led to the thalidomide tragedy, where the (R)-enantiomer acted as a sedative, but the (S)-enantiomer caused severe teratogenicity [1]. This catalyzed a global regulatory paradigm shift, culminating in the 1, which mandated that the PK/PD profiles of individual enantiomers be rigorously characterized[2].

Mechanistic Causality: The 3D Architecture of Target Engagement

To understand why enantiomers behave differently at the receptor level, medicinal chemists rely on the Easson-Stedman three-point attachment model [3].

The Causality of Chiral Recognition: For a drug to elicit a highly specific biological response, it must engage its target receptor through at least three distinct intermolecular interactions (e.g., hydrogen bonding, hydrophobic packing, and ionic pairing). Because the receptor cleft is asymmetric, only one enantiomer (the eutomer) possesses the correct 3D spatial geometry to simultaneously satisfy all three binding sites. The distomer, despite having the exact same functional groups, can only align with two sites at most, leading to a steric clash or repulsive interaction at the third site. This geometric mismatch is the fundamental cause of the eudismic ratio, dictating why one molecule cures while its mirror image may be inert or toxic.

EassonStedman cluster_receptor Asymmetric Receptor Cleft cluster_eutomer Active Enantiomer (Eutomer) cluster_distomer Inactive Enantiomer (Distomer) R_A Site A (H-Bond) R_B Site B (Hydrophobic) R_C Site C (Ionic) E_A Group A E_A->R_A Match E_B Group B E_B->R_B Match E_C Group C E_C->R_C Match D_A Group A D_A->R_A Match D_B Group C D_B->R_B Steric Clash D_C Group B D_C->R_C Repulsion

Caption: Easson-Stedman 3-Point Attachment Model illustrating eutomer vs. distomer receptor binding logic.

Pharmacokinetic & Pharmacodynamic Divergence

The pharmaceutical industry frequently employs "chiral switching"—the development of a single-enantiomer drug from a previously approved racemate—to improve safety profiles, enhance bioavailability, or extend patent lifecycles [4]. The table below summarizes the quantitative and qualitative divergence of classic chiral therapeutics.

Drug / Therapeutic AreaEutomer (Active)Distomer (Inactive/Toxic)Pharmacological Divergence & Causality
Omeprazole (Gastroenterology)(S)-Omeprazole(Esomeprazole)(R)-OmeprazolePK Divergence: The (S)-isomer has a significantly decreased clearance rate via hepatic enzyme CYP2C19 compared to the racemate, resulting in higher bioavailability and sustained acid suppression[5].
Citalopram (Psychiatry)(S)-Citalopram(Escitalopram)(R)-CitalopramPD Divergence: The (S)-isomer binds the primary site of the serotonin transporter. The (R)-isomer sterically hinders the (S)-isomer's allosteric binding, reducing overall efficacy.
Ibuprofen (Pain/Inflammation)(S)-Ibuprofen(R)-IbuprofenMetabolic Inversion: (S)-isomer inhibits COX enzymes. The (R)-isomer is inactive but undergoes unidirectional in vivo chiral inversion to the (S)-isomer via hepatic enzymes [4].
Thalidomide (Oncology/Leprosy)(R)-Thalidomide(Sedative)(S)-Thalidomide(Teratogenic)In Vivo Racemization: Enantiomers undergo rapid bilateral interconversion in vivo due to the acidic chiral proton, rendering single-enantiomer dosing clinically futile [5].

Experimental Workflow: Enantioselective Separation & Validation

Synthesizing pure enantiomers de novo is often synthetically prohibitive. Therefore, the separation of racemic mixtures via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) remains the gold standard in drug development [6].

SFC has largely superseded HPLC for preparative chiral separations. The Causality: Supercritical CO₂ possesses a liquid-like density (providing high solvating power) but a gas-like viscosity and diffusivity. This accelerates mass transfer kinetics within the porous Chiral Stationary Phase (CSP), minimizing band broadening (van Deemter effect) and allowing for flow rates 3-5 times higher than HPLC without sacrificing resolution.

Protocol: Self-Validating Method Development for Chiral SFC Screening

To ensure scientific integrity, a chiral separation protocol must be self-validating. Relying solely on UV detection is insufficient, as achiral impurities can masquerade as enantiomeric peaks. We employ an orthogonal inline detection system using Circular Dichroism (CD).

Step 1: CSP and Co-Solvent Selection

  • Action: Screen the racemate across immobilized polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) using supercritical CO₂ modified with 5-40% methanol or ethanol.

  • Causality: Polysaccharide CSPs form helical structures containing chiral cavities. Enantiomeric separation occurs because the eutomer and distomer form transient diastereomeric inclusion complexes with the CSP at different thermodynamic stabilities. Methanol acts as a hydrogen-bond competitor, modulating the retention time.

Step 2: Thermodynamic Optimization (Pressure & Temperature)

  • Action: Modulate backpressure (100–150 bar) and column temperature (35–40°C).

  • Causality: In SFC, pressure dictates fluid density. Increasing pressure increases CO₂ density, enhancing its solvating power and eluting compounds faster, though often at the cost of resolution. Temperature tuning alters the enthalpy/entropy of the CSP-analyte interaction.

Step 3: Self-Validation via Inline Circular Dichroism (CD)

  • Action: Plumb the SFC eluent through a UV-Vis detector in series with a CD detector.

  • Causality & Validation: UV-Vis detects the total concentration of the eluting peak. CD measures the differential absorption of left and right circularly polarized light. A true enantiomeric pair will yield two peaks of equal area in the UV chromatogram, but their CD signals will be equal in magnitude and strictly opposite in sign (one positive, one negative). If the CD signals are not perfectly mirrored, the peaks are not enantiomers, instantly flagging co-eluting achiral impurities.

Step 4: Resolution Calculation

  • Action: Calculate the resolution ( Rs​ ) between the two validated peaks. Proceed to preparative scale-up only if Rs​>1.5 (baseline separation).

ChiralWorkflow Start Racemic Mixture Synthesis Screening CSP Screening (Immobilized Polysaccharides) Start->Screening Method Mobile Phase Selection HPLC (Hexanes) vs SFC (CO2/MeOH) Screening->Method Optimization Thermodynamic Optimization (Temp, Pressure, Flow Rate) Method->Optimization Validation Self-Validating Detection Inline UV-Vis + Circular Dichroism Optimization->Validation Decision Resolution (Rs) > 1.5 & Mirrored CD Signal? Validation->Decision Decision->Screening NO (Iterate) ScaleUp Preparative Scale Separation (Eutomer Isolation) Decision->ScaleUp YES (Validated)

Caption: Step-by-step workflow for chiral separation method development and self-validation via SFC.

Conclusion

The biological application of chiral compounds is not merely a regulatory hurdle; it is a fundamental pillar of rational drug design. By understanding the mechanistic causality of 3D receptor engagement and leveraging advanced, self-validating separation technologies like SFC, medicinal chemists can isolate eutomers with unprecedented precision. This stereochemical rigor directly translates to therapeutics with maximized efficacy, minimized off-target toxicity, and optimized pharmacokinetic profiles.

References

  • Chiral Drugs: An Overview National Center for Biotechnology Inform
  • FDA's Policy Statement for the Development of New Stereoisomeric Drugs American Chemical Society (ACS Public
  • Chiral Separ
  • Chirality of New Drug Approvals (2013–2022)
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chrom

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 2-Amino-1-butanol

Executive Summary The synthesis of 2-amino-1-butanol—specifically its dextrorotatory enantiomer, (S)-2-amino-1-butanol—is a critical process in pharmaceutical manufacturing, serving as the foundational chiral building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-amino-1-butanol—specifically its dextrorotatory enantiomer, (S)-2-amino-1-butanol—is a critical process in pharmaceutical manufacturing, serving as the foundational chiral building block for the frontline anti-tuberculosis drug, Ethambutol. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks in its synthesis. This application note details the mechanistic causality, quantitative parameters, and self-validating protocols for two primary catalytic hydrogenation pathways: the traditional reduction of 2-nitro-1-butanol and the advanced asymmetric reduction of (S)-2-aminobutyric acid.

Mechanistic Insights & Causality in Hydrogenation

Successful scale-up of 2-amino-1-butanol relies on understanding the thermodynamic and kinetic forces at play during hydrogenation. We utilize two distinct pathways, each requiring specific catalytic environments.

Route A: Nitro Reduction via Raney Nickel

The traditional industrial route involves the aldol condensation of 1-nitropropane with formaldehyde to yield 2-nitro-1-butanol, followed by catalytic hydrogenation 1.

  • Causality of Catalyst & Conditions: Raney Nickel is selected because its highly porous structure provides an immense surface area for hydrogen activation. This is necessary to drive the multi-step reduction of the nitro group (-NO₂) to an amine (-NH₂) without stalling at the highly reactive hydroxylamine (-NHOH) intermediate. Maintaining a low temperature (25–30 °C) under high pressure (approx. 600 psi / 4 MPa) prevents the thermal degradation of the aliphatic chain and suppresses the formation of dimeric or disproportionation byproducts 2. This route yields racemic 2-amino-1-butanol, which subsequently requires chiral resolution using L-(+)-tartaric acid 3.

Route B: Direct Carboxylic Acid Reduction via Supported Ruthenium (Ru/C)

A more modern, atom-economical approach is the direct catalytic hydrogenation of (S)-2-aminobutyric acid.

  • Causality of pH & Catalyst: Ruthenium is uniquely capable of reducing highly oxidized carboxylic acids to alcohols without cleaving the sensitive C-N bond. However, free amines act as strong ligands that coordinate to Ru active sites, rapidly poisoning the catalyst. By adjusting the aqueous solution to a pH of 1–5, the amine is protonated to an ammonium ion (-NH₃⁺). This protonation eliminates its nucleophilicity, preventing catalyst poisoning, while simultaneously increasing the electrophilicity of the adjacent carboxyl carbon, making it highly susceptible to hydride attack 45.

Visualized Synthetic Workflows

G N1 1-Nitropropane + Formaldehyde N2 2-Nitro-1-butanol N1->N2 Aldol Condensation C1 Hydrogenation (Raney Ni, 25-30°C) N2->C1 N3 (S)-2-Aminobutyric acid C2 Hydrogenation (Ru/C, 60-70°C) N3->C2 P1 Racemic 2-Amino-1-butanol C1->P1 P2 (S)-2-Amino-1-butanol C2->P2 App Ethambutol (Anti-TB Drug) P1->App Chiral Resolution (L-(+)-Tartaric acid) P2->App Direct Synthesis

Reaction pathways for 2-amino-1-butanol synthesis via catalytic hydrogenation.

Quantitative Data & Process Optimization

The following table synthesizes the critical quantitative parameters required to achieve optimal yields and enantiomeric purity across both methodologies.

Table 1: Quantitative Process Parameters and Catalyst Specifications

ParameterRoute A: Nitro ReductionRoute B: Direct Carboxylic Acid Reduction
Starting Material 2-Nitro-1-butanol(S)-2-Aminobutyric acid
Catalyst System Raney Nickel (Active)Ru/C (0.05–0.5% wt active metal)
Solvent Methanol or EthanolDeionized Water
Optimal pH Neutral (7.0)Acidic (1.0 – 5.0)
Temperature 25 °C – 30 °C60 °C – 70 °C
Hydrogen Pressure ~4 MPa (600 psi)2 – 4 MPa
Reaction Time 8 hours4 – 10 hours
Target Yield > 74% (Racemic)> 90% (Enantiopure)
Downstream Processing Requires L-(+)-tartaric acid resolutionDirect distillation after neutralization

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols incorporate built-in self-validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Synthesis of Racemic 2-Amino-1-butanol via Nitro Reduction
  • Substrate Preparation: Dissolve 1.0 molar equivalent of 2-nitro-1-butanol in anhydrous methanol to achieve a 0.5 M solution.

  • Catalyst Loading: Under a strict argon atmosphere (to prevent pyrophoric ignition), charge the high-pressure reactor with Raney Nickel catalyst (10% w/w relative to the substrate).

  • High-Pressure Hydrogenation: Seal the reactor and purge three times with nitrogen, followed by three hydrogen purges. Pressurize the reactor to 600 psi (approx. 4 MPa) with hydrogen gas. Maintain the internal temperature strictly between 25 °C and 30 °C using a cooling jacket.

    • Self-Validation Checkpoint: Monitor the hydrogen mass flow controller. The reaction is deemed complete when the hydrogen uptake rate falls below 0.1 mmol/min (typically around 8 hours). Confirm completion by sampling the mixture and running a GC-FID analysis; the 2-nitro-1-butanol peak must be entirely absent.

  • Post-Processing: Vent the reactor safely. Filter the catalyst through a Celite pad under an inert atmosphere. Concentrate the filtrate under reduced pressure and distill the residue to isolate racemic 2-amino-1-butanol.

Protocol B: Asymmetric Synthesis of (S)-2-Amino-1-butanol via Ru-Catalyzed Reduction
  • Substrate Preparation & pH Adjustment: Dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1–0.2 g/mL. Add dilute hydrochloric acid dropwise while stirring.

    • Self-Validation Checkpoint: Continuously monitor the solution with a calibrated pH meter. Stop addition only when the pH stabilizes strictly between 1.0 and 5.0. Failure to reach this acidic range will result in immediate catalyst poisoning 5.

  • Catalyst Loading: Charge the solution and the Ru/C catalyst (0.05–0.5% by weight of the active metal relative to the substrate) into a high-pressure reactor 4.

  • Hydrogenation: Pressurize the reactor with hydrogen to 2–4 MPa. Heat the reaction mixture to 60–70 °C with vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

    • Self-Validation Checkpoint: Monitor the internal pressure gauge. A stable reactor pressure for 30 consecutive minutes validates the cessation of hydrogen consumption, indicating complete conversion.

  • Post-Processing: Cool to room temperature (20–30 °C) and vent excess hydrogen. Filter the catalyst for recovery. Concentrate the aqueous filtrate under reduced pressure. Neutralize the concentrated solution with NaOH, filter out the precipitated inorganic salts, and purify via high-efficiency fractional distillation to isolate enantiopure (S)-2-amino-1-butanol.

References

  • PrepChem. "Synthesis of 2-Amino-n-butanol." PrepChem.com.
  • BenchChem. "Technical Support Center: Scale-Up of 1-Amino-2-butanol Reactions." BenchChem.com.
  • BenchChem. "An In-depth Technical Guide to the Molecular Structure and Application of 1-Amino-2-butanol." BenchChem.com.
  • Marman, T. H. "Method of preparing amino alcohols." U.S. Patent US5053545A, Google Patents.
  • "One kind synthesis (S) The method of 2 amino butanols." Chinese Patent CN105481703B, Google Patents.

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Application

The Strategic Synthesis of Bioactive Carbocyclic Nucleoside Analogues from (1S,2S)-2-Aminocyclobutan-1-OL Hydrochloride

Introduction: The Significance of Chiral Cyclobutane Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that can confer enhanced pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that can confer enhanced pharmacological properties is relentless. Among these, the cyclobutane motif has emerged as a "privileged" scaffold, offering a unique combination of conformational rigidity and three-dimensionality.[1][2] This constrained four-membered ring system can effectively mimic the bioactive conformations of natural ligands, leading to improved potency, selectivity, and metabolic stability of drug candidates.[2] The strategic incorporation of cyclobutane rings has been instrumental in the development of therapeutics across various disease areas, including oncology and infectious diseases.[3]

(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride, a chiral amino alcohol, represents a versatile and highly valuable building block for the synthesis of complex bioactive molecules. Its well-defined stereochemistry provides a crucial handle for the enantioselective synthesis of drug candidates, a critical consideration in modern drug development. This guide provides a detailed exploration of the synthetic utility of (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride, with a focus on its application in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their antiviral and anticancer activities.[4]

Core Application: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a class of therapeutic agents where the furanose sugar ring of natural nucleosides is replaced by a carbocyclic moiety, such as a cyclobutane or cyclopentane ring.[4] This structural modification imparts significant metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases and hydrolases, which often leads to the deactivation of traditional nucleoside drugs.[5] The synthesis of these analogues from chiral aminocycloalkanols is a well-established strategy in medicinal chemistry.[4]

The general synthetic approach involves the sequential construction of the heterocyclic nucleobase (e.g., a purine or pyrimidine) onto the amino group of the carbocyclic scaffold. This guide will focus on the synthesis of a carbocyclic purine nucleoside analogue, a pathway that highlights key chemical transformations and strategic considerations.

Synthetic Strategy Overview

The synthesis of a carbocyclic purine nucleoside analogue from (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride can be conceptualized as a multi-step process. The primary amino group of the starting material serves as the anchor point for the construction of the pyrimidine portion of the purine ring system. This is typically followed by a cyclization step to form the imidazole ring, thus completing the purine scaffold.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key transformations involved in the synthesis of a carbocyclic purine nucleoside analogue from (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride.

Protocol 1: N-Acylation of (1S,2S)-2-Aminocyclobutan-1-OL

The initial step in the construction of the nucleobase is the acylation of the primary amino group of the starting material. This reaction forms an amide bond, which is a foundational step in building the pyrimidine ring. A variety of acylating agents can be employed, with acyl chlorides and anhydrides being the most common.[6][7]

Objective: To synthesize N-((1S,2S)-2-hydroxycyclobutyl)acetamide as a key intermediate.

Materials:

  • (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride

  • Acetic anhydride

  • Triethylamine (Et3N) or another suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt and act as a base for the acylation reaction. Stir the mixture at room temperature for 15-20 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure N-((1S,2S)-2-hydroxycyclobutyl)acetamide.

Expected Outcome and Causality: This protocol is expected to yield the N-acylated product in good to excellent yields. The use of a base is crucial to deprotonate the ammonium salt and to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards product formation. The reaction is typically clean and selective for N-acylation over O-acylation due to the higher nucleophilicity of the amino group.

Protocol 2: Construction of the Pyrimidine Ring

Following N-acylation, the next critical phase is the construction of the pyrimidine ring. This is often achieved by reacting the N-acylated intermediate with a suitable three-carbon building block, followed by cyclization. For the synthesis of a purine, a common strategy involves the use of a 4,6-dichloro-5-aminopyrimidine derivative.

Objective: To synthesize a 4-amino-6-chloro-5-(N-((1S,2S)-2-hydroxycyclobutyl)acetamido)pyrimidine intermediate.

Materials:

  • N-((1S,2S)-2-hydroxycyclobutyl)acetamide (from Protocol 1)

  • 4,6-dichloro-5-aminopyrimidine

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • To a solution of N-((1S,2S)-2-hydroxycyclobutyl)acetamide (1.0 eq) in anhydrous DMF, add the base (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature until the evolution of gas (if any) ceases.

  • Add a solution of 4,6-dichloro-5-aminopyrimidine (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Imidazole Ring Formation and Final Steps

The final stage in the synthesis of the carbocyclic purine nucleoside analogue is the formation of the imidazole ring, which completes the purine scaffold. This is typically achieved through an intramolecular cyclization.

Objective: To synthesize the final carbocyclic purine nucleoside analogue.

Procedure (Conceptual Outline):

  • Cyclization: The pyrimidine intermediate from Protocol 2 is subjected to conditions that promote intramolecular cyclization to form the imidazole ring. This can often be achieved by heating in the presence of a suitable reagent such as triethyl orthoformate.

  • Functional Group Interconversion (if necessary): The 6-chloro substituent on the purine ring can be converted to other functionalities. For example, displacement with ammonia or an amine can yield the corresponding adenine or substituted adenine analogues.[8]

  • Deprotection (if necessary): If any protecting groups were used for the hydroxyl group of the cyclobutane ring, they would be removed in the final step to yield the target bioactive compound.

Data Presentation

The following table summarizes representative reaction parameters for the key synthetic steps.

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1N-AcylationAcetic anhydride, Et₃NDCM0 to RT85-95
2Pyrimidine Ring Formation4,6-dichloro-5-aminopyrimidine, K₂CO₃DMF80-10060-75
3Imidazole Ring FormationTriethyl orthoformate-Heat50-70

Visualization of Synthetic Workflow

Synthetic_Workflow start (1S,2S)-2-Aminocyclobutan-1-OL Hydrochloride intermediate1 N-((1S,2S)-2-hydroxycyclobutyl)acetamide start->intermediate1 Protocol 1: N-Acylation intermediate2 Substituted Pyrimidine Intermediate intermediate1->intermediate2 Protocol 2: Pyrimidine Ring Formation product Carbocyclic Purine Nucleoside Analogue intermediate2->product Protocol 3: Imidazole Ring Formation

Caption: Synthetic workflow for the preparation of a carbocyclic purine nucleoside analogue.

Mechanistic Insights

The key transformations in this synthetic sequence are governed by fundamental principles of organic chemistry. The initial N-acylation is a nucleophilic acyl substitution reaction. The subsequent formation of the pyrimidine and imidazole rings involves a series of nucleophilic substitution and condensation reactions. The stereochemistry of the starting material is preserved throughout the synthesis, leading to the formation of an enantiomerically pure final product.

Mechanism_Highlight cluster_n_acylation N-Acylation cluster_ring_formation Purine Ring System Formation Amine R-NH₂ (1S,2S)-2-Aminocyclobutan-1-OL Amide R-NH-COCH₃ N-Acylated Product Amine->Amide Nucleophilic Attack AcylatingAgent (CH₃CO)₂O Acetic Anhydride AcylatingAgent->Amide Elimination N_Acyl_Intermediate N-Acylated Intermediate Purine_Analogue Carbocyclic Purine Nucleoside N_Acyl_Intermediate->Purine_Analogue Nucleophilic Substitution Pyrimidine_Precursor 4,6-dichloro-5- aminopyrimidine Pyrimidine_Precursor->Purine_Analogue & Cyclization

Caption: Key mechanistic steps in the synthesis of carbocyclic nucleosides.

Conclusion

(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride is a powerful chiral building block for the synthesis of bioactive molecules. Its application in the preparation of carbocyclic nucleoside analogues, as detailed in this guide, showcases its potential in the development of novel antiviral and anticancer agents. The protocols and strategies outlined herein provide a robust framework for researchers and drug development professionals to leverage the unique structural and stereochemical attributes of this versatile starting material in their pursuit of new therapeutic entities.

References

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  • Hasaneen, N., Ebead, A., et al. (2019).
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  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. RSC Advances, 10(3), 142-146. [Link]

  • C-SPIRIT. (2025). Aim 4: Biological Synthesis of Bioactive Compounds. [Link]

  • Oishi, T., et al. (2020). Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. Chemical & Pharmaceutical Bulletin, 68(10), 996-1000. [Link]

  • Foley, D. J., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(9), 543-551. [Link]

  • Smith, C. D., et al. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
  • Zaher, H. S. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. The Zaher Lab. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]

  • Gilon, C., et al. (1995). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 38(23), 4640-4648. [Link]

Sources

Method

Comprehensive Protocol for the Synthesis of 2-Aminocyclobutan-1-ol Hydrochloride from Diethyl Succinate

Introduction & Rationale The cyclobutane ring has emerged as a critical conformationally restricted isostere in modern medicinal chemistry. By acting as a rigidified propyl linker, it enhances metabolic stability and bin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The cyclobutane ring has emerged as a critical conformationally restricted isostere in modern medicinal chemistry. By acting as a rigidified propyl linker, it enhances metabolic stability and binding efficiency. This structural motif is notably featured in potent [1] and selective [2]. Specifically, cis-2-aminocyclobutanol hydrochloride is a highly valuable building block that can be synthesized from the inexpensive, naturally occurring diester[3].

This application note provides a self-validating, four-step synthetic methodology to access 2-aminocyclobutan-1-ol hydrochloride, detailing the mechanistic causality behind each experimental choice to ensure high fidelity and reproducibility.

Retrosynthetic Strategy & Mechanistic Pathways

The construction of strained four-membered rings from acyclic precursors is thermodynamically challenging. Our strategy relies on the [4], which traps the highly reactive enediolate intermediate before it can undergo base-catalyzed polymerization. Subsequent controlled desilylation, oxime formation, and [5] yield the target compound.

Retrosynthesis Target 2-Aminocyclobutan-1-ol Hydrochloride Oxime 2-Hydroxycyclobutanone Oxime Target->Oxime Reduction (Pd/C, H2) & HCl Ketone 2-Hydroxycyclobutanone Oxime->Ketone Condensation (NH2OH.HCl) Silyl 1,2-bis(trimethylsiloxy) cyclobutene Ketone->Silyl Hydrolysis (MeOH, H+) SM Diethyl Succinate Silyl->SM Rühlmann Acyloin (Na, TMSCl)

Retrosynthetic pathway for 2-aminocyclobutan-1-ol hydrochloride from diethyl succinate.

Experimental Workflows & Protocols

Workflow Step1 Step 1: Acyloin • Na, TMSCl • Toluene, reflux Step2 Step 2: Desilylation • MeOH, cat. HCl • 0 °C to RT Step1->Step2 Step3 Step 3: Oxime • NH2OH·HCl, NaOAc • MeOH/H2O Step2->Step3 Step4 Step 4: Reduction • H2, Pd/C • HCl in dioxane Step3->Step4

Step-by-step experimental workflow for the synthesis of 2-aminocyclobutan-1-ol hydrochloride.

Step 1: Synthesis of 1,2-bis(trimethylsiloxy)cyclobutene
  • Causality & Logic: Standard acyloin condensation of succinate esters fails due to the extreme ring strain of the cyclobutanedione intermediate, leading to Dieckmann condensation or polymerization. Adding Trimethylsilyl chloride (TMSCl) acts as an electrophilic trap, immediately forming the stable bis-silyl enol ether and driving the equilibrium toward ring closure.

  • Protocol:

    • Equip a flame-dried 3-neck flask with a reflux condenser, dropping funnel, and mechanical stirrer under an argon atmosphere.

    • Suspend sodium dispersion in mineral oil (4.2 eq) in anhydrous toluene and heat to a gentle reflux.

    • Prepare a solution of diethyl succinate (1.0 eq) and TMSCl (4.2 eq) in anhydrous toluene. Add this mixture dropwise over 4 hours. Note: Slow addition keeps the local concentration of succinate low, favoring intramolecular cyclization.

    • Reflux for an additional 2 hours.

    • In-Process Control (IPC): Verify the disappearance of diethyl succinate via GC-MS.

    • Cool to room temperature, filter through a pad of Celite to remove NaCl, and concentrate the filtrate. Purify via vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of 2-Hydroxycyclobutanone
  • Causality & Logic: The bis-silyl enol ether is highly sensitive. Strong aqueous acids trigger retro-aldol cleavage of the strained cyclobutane ring. Mild methanolysis selectively cleaves the silyl-oxygen bonds via a hemiketal-like intermediate without rupturing the carbon framework.

  • Protocol:

    • Dissolve 1,2-bis(trimethylsiloxy)cyclobutene (1.0 eq) in anhydrous methanol in a round-bottom flask cooled to 0 °C.

    • Add a catalytic amount of 1M HCl (0.05 eq) dropwise.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • IPC: Monitor via TLC (Hexane/EtOAc 7:3); look for the appearance of a polar, UV-inactive spot stainable with KMnO4.

    • Neutralize the reaction carefully with solid NaHCO3. Filter and concentrate the solvent under reduced pressure (avoid heating above 30 °C as the product is volatile). Extract the residue with diethyl ether, dry over Na2SO4, and concentrate.

Step 3: Synthesis of 2-Hydroxycyclobutanone Oxime
  • Causality & Logic: Direct reductive amination of 2-hydroxycyclobutanone is prone to failure because basic amines induce ring-opening or self-condensation. Converting the ketone to an oxime provides a stable intermediate. Sodium acetate buffers the reaction to pH ~5, neutralizing the HCl from the hydroxylamine salt without creating a strongly basic environment.

  • Protocol:

    • Dissolve 2-hydroxycyclobutanone (1.0 eq) in a 4:1 mixture of Methanol/Water.

    • Add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.2 eq).

    • Stir the mixture at room temperature for 4 hours.

    • IPC: Confirm the loss of the C=O stretch (~1780 cm⁻¹) via FT-IR.

    • Evaporate the methanol, partition the aqueous layer with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the oxime as a white solid.

Step 4: Catalytic Hydrogenation & HCl Salt Precipitation
  • Causality & Logic: Hydrogenation over Pd/C reduces both the C=N and N-O bonds. The catalyst surface delivers hydrogen gas to the less sterically hindered face of the cyclobutane ring, predominantly yielding the cis-diastereomer. Because the free amino alcohol is volatile and prone to oxidative degradation, immediate precipitation as the HCl salt ensures stability.

  • Protocol:

    • Dissolve the oxime (1.0 eq) in anhydrous methanol and transfer to a high-pressure hydrogenation reactor.

    • Add 10% Pd/C (10 wt%). Purge the vessel with argon, then with H2 gas.

    • Pressurize to 50 psi and agitate for 12 hours at room temperature.

    • IPC: Analyze an aliquot via LC-MS to confirm the presence of the free amine mass (m/z 88.1 [M+H]⁺).

    • Filter the mixture through Celite to remove the catalyst. Concentrate the filtrate to a minimal volume.

    • Redissolve the residue in anhydrous diethyl ether and cool to 0 °C.

    • Dropwise add 4M HCl in dioxane until precipitation ceases. Filter the white solid, wash with cold ether, and dry under high vacuum.

Quantitative Data & Yield Analysis

StepChemical TransformationExpected Yield (%)Target PurityIn-Process Control (IPC) Marker
1 Diethyl succinate → 1,2-bis(trimethylsiloxy)cyclobutene65–70%>95% (GC)Disappearance of SM (GC-MS)
2 1,2-bis(trimethylsiloxy)cyclobutene → 2-Hydroxycyclobutanone80–85%>90% (NMR)Appearance of polar spot (TLC)
3 2-Hydroxycyclobutanone → 2-Hydroxycyclobutanone oxime85–90%>95% (LC-MS)Loss of C=O stretch (IR)
4 Oxime → 2-Aminocyclobutan-1-ol hydrochloride70–75%>98% (HPLC)m/z 88.1 [M+H]⁺ (LC-MS)

Analytical Characterization (Expected Data)

  • Appearance: White, hygroscopic crystalline solid.

  • LC-MS (ESI+): m/z calculated for C4H10NO⁺ [M+H]⁺ 88.08, found 88.1.

  • ¹H NMR (400 MHz, D2O): δ 4.45 (q, J = 7.5 Hz, 1H, CH-OH), 3.62 (q, J = 7.5 Hz, 1H, CH-NH3⁺), 2.30–2.15 (m, 2H, CH2), 1.95–1.80 (m, 2H, CH2). (Note: The cis-relationship is confirmed by the coupling constants and NOESY correlations between the methine protons).

Sources

Application

Application Notes &amp; Protocols: Leveraging the 2-Aminocyclobutan-1-ol Scaffold for Novel Kinase Inhibitor Development

Introduction: Escaping Flatland in Kinase Inhibitor Design The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology and immunology.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland in Kinase Inhibitor Design

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology and immunology.[1] For decades, the design of kinase inhibitors has been dominated by flat, aromatic heterocyclic scaffolds that mimic the adenine region of ATP. While successful, this approach has often led to challenges in achieving selectivity and favorable drug-like properties. The concept of "escaping flatland" — moving towards three-dimensional, sp³-rich molecular architectures — is a paramount strategy for modern medicinal chemistry.[2]

The cyclobutane ring, a strained four-membered carbocycle, offers a unique and underutilized scaffold for this purpose.[2][3][4] Its rigid, puckered conformation provides a fixed three-dimensional arrangement of substituents, allowing for precise vectoral orientation of pharmacophoric groups into the kinase active site. This can lead to improved potency, selectivity, and pharmacokinetic profiles, such as increased metabolic stability and better solubility, compared to their planar counterparts.[3][5][6]

The 2-aminocyclobutan-1-ol moiety is a particularly attractive starting point. The cis and trans stereoisomers, along with their enantiomers, provide a rich diversity of spatial arrangements. The amino and hydroxyl groups serve as versatile handles for synthetic elaboration and as key hydrogen bond donors and acceptors for anchoring within the ATP-binding pocket, most notably at the conserved hinge region.[7] This application note provides a comprehensive guide for researchers, outlining the strategic synthesis, biochemical and cellular evaluation, and mechanistic considerations for developing novel kinase inhibitors based on the 2-aminocyclobutan-1-ol scaffold.

Section 1: The Strategic Advantage of the 2-Aminocyclobutan-1-ol Scaffold

The choice of a central scaffold is a pivotal decision in drug design. The 2-aminocyclobutan-1-ol core offers several distinct advantages over traditional aromatic systems.

Causality Behind Scaffold Selection:

  • Three-Dimensionality and Shape Diversity: Unlike flat aromatic rings, the puckered cyclobutane core presents substituents in defined vectors in 3D space. This allows for the exploration of deeper or adjacent pockets within the kinase active site that are inaccessible to planar molecules, potentially leading to enhanced selectivity.[2][3]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is strongly correlated with improved solubility, reduced promiscuity, and higher clinical success rates. The cyclobutane scaffold inherently increases Fsp³, moving compounds into more favorable physicochemical space.[2]

  • Metabolic Stability: Cyclobutane rings are generally more resistant to metabolic degradation (e.g., aromatic hydroxylation by cytochrome P450 enzymes) than many common aromatic systems, which can lead to improved pharmacokinetic profiles.[3][5]

  • Versatile Synthetic Handles: The amino and hydroxyl groups are ideal points for diversification. The amine can be readily acylated, sulfonated, or used in reductive amination, while the alcohol can be etherified or used to introduce other functionalities, allowing for the rapid generation of focused libraries to explore structure-activity relationships (SAR).

Data Presentation: Comparative Physicochemical Properties

The following table provides a hypothetical comparison between a traditional phenyl-based scaffold and a cyclobutane-based scaffold, illustrating the benefits of moving to a 3D architecture.

PropertyPhenyl-based Scaffold (e.g., Anilinopyrimidine)Cyclobutane-based ScaffoldRationale & Advantage
Fraction sp³ (Fsp³) Low (~0.1 - 0.3)High (>0.5)Improved solubility, reduced promiscuity, better clinical outcomes.[2]
Molecular Shape Planar / 2DPuckered / 3DAccess to non-planar binding pockets, potential for increased selectivity.[3]
Aqueous Solubility Often lowGenerally improvedReduced crystal lattice energy and better solvation of 3D shapes.
Metabolic Hotspots Aromatic C-H bondsAliphatic C-H bondsAvoids common P450-mediated aromatic oxidation pathways.[5]

Section 2: Synthesis of 2-Aminocyclobutan-1-ol Based Inhibitor Libraries

A robust and flexible synthetic strategy is crucial for exploring the chemical space around the 2-aminocyclobutan-1-ol core. The following is a generalized workflow that allows for late-stage diversification, a key principle in medicinal chemistry for efficient SAR exploration.

Experimental Workflow: Synthetic Strategy

The overall strategy involves synthesizing a key, orthogonally protected 2-aminocyclobutan-1-ol intermediate. This intermediate can then be elaborated in a divergent fashion to produce a library of final compounds. The choice of protecting groups is critical to ensure selective deprotection and functionalization.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Intermediate Elaboration cluster_2 Stage 3: Library Generation A Commercially Available Starting Material (e.g., Cyclobutanone derivative) B Key Intermediate (e.g., Azido-epoxide or protected amino alcohol) A->B Multi-step synthesis [2+2] cycloaddition or ring expansion C Orthogonally Protected (1S,2S)-2-(Boc-amino)cyclobutan-1-ol B->C Stereoselective reduction & protection D Diversification Point 1: Free Hydroxyl Group C->D Selective Boc protection E Diversification Point 2: Free Amino Group C->E Selective O-protection followed by Boc deprotection F Library A: Ether/Ester Analogs D->F Etherification, Mitsunobu, or Esterification G Library B: Amide/Sulfonamide Analogs E->G Amide coupling, Sulfonylation, Reductive amination H Final Kinase Inhibitors F->H Deprotection G->H Deprotection G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH & CO) inhibitor 2-Aminocyclobutan-1-ol Core inhibitor->hinge H-Bonds pocket Hydrophobic Pocket inhibitor->pocket R¹ Group (Hydrophobic Interaction) solvent Solvent-Exposed Region inhibitor->solvent R² Group (Solubility/PK)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purification of Hydrochloride Salts

Welcome to the technical support center for the HPLC purification of hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC purification of hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the chromatographic purification of these often-basic compounds. Here, we move beyond simple protocols to explain the underlying chemistry and provide field-proven solutions to common problems.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of understanding the purification of hydrochloride salts via HPLC.

Q1: Why does my hydrochloride salt show severe peak tailing in reversed-phase HPLC?

A1: Peak tailing is the most common issue when analyzing basic compounds like hydrochloride salts on standard silica-based reversed-phase columns.[1][2] The primary cause is secondary interactions between the protonated amine of your compound and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3]

  • Mechanism of Interaction: At mid-range pH values, a portion of the surface silanol groups are deprotonated and carry a negative charge (Si-O⁻).[3] Your positively charged hydrochloride salt (R-NH₃⁺) can then undergo strong ionic interactions with these sites, leading to a secondary, stronger retention mechanism in addition to the desired reversed-phase interaction.[3] This causes some molecules to lag behind the main peak, resulting in a "tail".[3] Older "Type A" silica columns are particularly problematic due to a higher concentration of acidic silanols and trace metal contaminants that increase silanol acidity.[1]

  • Consequences of Tailing: Severe peak tailing can lead to poor resolution from nearby impurities, inaccurate peak integration and quantification, and a lower limit of quantification due to reduced peak height.[1]

Q2: I see only one peak for my hydrochloride salt on the chromatogram. Am I seeing the salt or the free base?

A2: In a typical aqueous reversed-phase mobile phase, you are observing a single peak that represents the rapid equilibrium between the protonated (salt) form and the neutral (free base) form of your amine.[4] The dissociation and re-protonation of the amine are extremely fast, on a timescale much shorter than the chromatographic separation itself.[4] Therefore, the HPLC cannot resolve these two forms into separate peaks.[4] The retention time of this single peak will be an average determined by the proportion of the compound in its neutral and protonated states, which is governed by the mobile phase pH and the pKa of your compound.

Q3: Can I directly inject my hydrochloride salt, or do I need to convert it to the free base first?

A3: For reversed-phase HPLC, you can and should directly inject the hydrochloride salt dissolved in a suitable solvent (ideally the mobile phase itself). The acidic mobile phases typically used for these compounds ensure that the amine is protonated and soluble.

Conversion to the free base is generally only necessary for normal-phase chromatography, where the salt form is often insoluble in the non-polar mobile phases (e.g., heptane/ethanol).[5] Attempting to free-base a sample for reversed-phase analysis can introduce inconsistencies and is usually counterproductive.

Q4: What is the ideal mobile phase pH for purifying a hydrochloride salt?

A4: The general recommendation is to use a low-pH mobile phase, typically with a pH ≤ 3.[1][2]

  • Scientific Rationale: At a low pH, the high concentration of protons in the mobile phase effectively suppresses the ionization of the acidic silanol groups on the stationary phase, keeping them in their neutral (Si-OH) form.[1] This minimizes the strong ionic interactions that cause peak tailing.[1] Additionally, at a pH at least 1.5-2 units below the pKa of your amine, the compound will exist predominantly in its single, protonated form, leading to more consistent retention and better peak shape.[6][7]

Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Problem 1: Persistent Peak Tailing Despite Using a Low pH Mobile Phase

Even with an acidic mobile phase, you may still observe peak tailing. Here is a systematic approach to troubleshoot this issue.

Step-by-Step Troubleshooting Protocol:
  • Verify Column Type: Confirm that you are using a modern, high-purity, base-deactivated (end-capped) "Type B" silica column.[1] These columns have a much lower concentration of accessible, acidic silanol groups compared to older Type A columns.[1][3] Many manufacturers offer specific columns designed for excellent peak shape with basic compounds.[8]

  • Introduce a Competing Base (Mobile Phase Additive): If silanol interactions persist, a small concentration of a competing base can be added to the mobile phase. Historically, triethylamine (TEA) was used to mask the active silanol sites.[1] However, modern approaches often favor optimizing the acidic modifier.

  • Optimize the Acidic Modifier (TFA vs. Formic Acid):

    • Formic Acid (FA): Typically used at 0.1%, it is effective at lowering the pH and is MS-friendly.[9] It primarily works by keeping silanols in their neutral form.[10]

    • Trifluoroacetic Acid (TFA): Also used at 0.05-0.1%, TFA is a stronger acid and can provide better peak shapes for some amines.[11] It not only lowers the pH but also acts as an ion-pairing agent, where the trifluoroacetate anion (TFA⁻) forms a neutral complex with the protonated amine (R-NH₃⁺), which can improve retention and peak shape.[10][11]

    • Caution with TFA: Be aware that TFA can be "sticky," leading to long-term column and system contamination that can suppress ionization in mass spectrometry detectors.[9] If using LC-MS, formic acid is generally the preferred choice.[9][11]

  • Consider Ion-Pairing Chromatography: If your compound is very polar and has low retention even with peak tailing, a dedicated ion-pairing method may be necessary.

    • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate), is added to the mobile phase.[12][13] The hydrophobic tail of the reagent interacts with the C18 stationary phase, while its charged headgroup remains oriented towards the mobile phase, effectively turning the column into a pseudo-ion-exchanger.[12] The protonated amine salt then pairs with the negatively charged headgroup, allowing for retention.[12]

    • Key Factors: The critical parameters to control in ion-pairing chromatography are pH, the concentration of the ion-pairing reagent, and the organic modifier concentration.[12]

Troubleshooting Logic Diagram

G start Persistent Peak Tailing Observed check_column Is the column a modern, base-deactivated 'Type B' silica column? start->check_column change_column Action: Switch to a high-purity, base-deactivated column. check_column->change_column No optimize_modifier Optimize Acidic Modifier check_column->optimize_modifier Yes change_column->start try_fa Using 0.1% Formic Acid? optimize_modifier->try_fa try_tfa Switch to 0.1% TFA (Caution for LC-MS). try_fa->try_tfa Yes success Problem Resolved try_fa->success No, switch to FA consider_ip Is the compound very polar with low retention? try_tfa->consider_ip use_ip Action: Develop an Ion-Pairing chromatography method. consider_ip->use_ip Yes consider_ip->success No use_ip->success

Caption: A decision tree for troubleshooting persistent peak tailing.

Problem 2: Low or No Recovery of Compound After Purification

Low recovery is a critical issue in preparative HPLC, where the goal is to isolate the purified compound.

Potential Causes and Solutions:
  • Compound Precipitation: Hydrochloride salts can be highly soluble in aqueous mobile phases but may precipitate when the organic solvent percentage increases during a gradient elution.

    • Solution: Reduce the sample concentration or injection volume. If precipitation is observed in collected fractions, consider modifying the gradient to elute the compound at a lower organic percentage.

  • Strong Adsorption to the Column: If the compound is very basic, it might bind irreversibly to highly acidic silanol sites, especially on an older or damaged column.

    • Solution: Ensure the mobile phase pH is sufficiently low (pH < 3). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from strongly adsorbing components in the sample matrix.

  • Fraction Collector Settings: Incorrect delay volume settings or trigger thresholds can cause the system to miss collecting the peak.

    • Solution: Calibrate the delay volume of your system (the volume between the detector flow cell and the fraction collector nozzle). Ensure the peak collection threshold is sensitive enough to detect your peak but not so sensitive that it is triggered by baseline noise. Increasing the tubing length between the detector and the collection valve can sometimes enhance recovery by ensuring the peak doesn't reach the valve before collection is triggered, though this can also increase peak broadening.[14]

  • Post-Purification Sample Handling: The collected fractions often contain mobile phase additives like TFA or formic acid. During solvent evaporation, these can form non-volatile salts with your compound (e.g., a trifluoroacetate salt), which may have different properties or be difficult to re-dissolve.

    • Solution: If TFA was used, it may be necessary to perform a salt-to-base-to-salt conversion. This involves basifying the collected fraction to form the free base, extracting it into an organic solvent, and then forming the desired salt (e.g., hydrochloride) again.[15][16][17]

Problem 3: System Backpressure is Unusually High

High backpressure is a sign that there is a blockage in the HPLC system, which can be caused by precipitated salts.

Preventative Measures and Solutions:
  • Mobile Phase Miscibility: Always ensure your aqueous buffer and organic solvent are miscible at all concentrations used in your gradient. Phosphate buffers, for example, are prone to precipitation in high concentrations of acetonitrile.[7]

  • System Flushing: Never let buffers or mobile phases containing salts sit in the HPLC system overnight.[18] At the end of a sequence of runs, flush the entire system thoroughly. A recommended procedure is:

    • Replace the salt-containing mobile phase with HPLC-grade water.

    • Flush the system (including the column) with water for at least 20-30 minutes.

    • Gradually switch to a high percentage of organic solvent (e.g., 80-100% methanol or acetonitrile) to wash the column.

    • For long-term storage, keep the column in a high-organic solvent to prevent microbial growth.[19]

  • Clearing a Blockage: If you suspect salt precipitation has already occurred, first remove the column from the system. Flush the HPLC system with warm (40-50°C) HPLC-grade water at a low flow rate to help dissolve the precipitated salts.[18]

Data Summary Table: Common Mobile Phase Additives
AdditiveTypical ConcentrationpKaPrimary FunctionKey Considerations
Formic Acid (FA) 0.1% (v/v)3.75pH adjustmentMS-friendly; good general-purpose acidifier.[9][10]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)0.5pH adjustment, Ion-pairingExcellent peak shape for amines; suppresses MS signal, can contaminate system.[9][10][11]
Sodium 1-Hexanesulfonate 5-20 mMN/AIon-pairing reagentFor retaining highly polar basic compounds; non-volatile, not MS-friendly.[20][21]
Phosphoric Acid 0.1% (v/v)2.15pH adjustmentLow UV cutoff, good for UV detection; can precipitate with high ACN %.[7]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • HPLC Peak Tailing - Axion Labs.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs.
  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Deriv
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ - MicroSolv Technology Corpor
  • Ion-Pair Reagents for HPLC - Spectrum Chemical.
  • What approaches can be used to remove the excess amount of salts
  • Ion-Pair Reagents for HPLC - TCI Chemicals.
  • HPLC Ion Pair Reagents - Fisher Scientific.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical ??
  • Purification of organic hydrochloride salt?
  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents - LCGC Intern
  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis) : r/Chempros - Reddit.
  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF - ResearchG
  • Mobile Phase Selection in Method Development: How to Optimize - Welch M
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  • HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC - Orochem.
  • Amines-Ion Pairing - Chrom
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  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
  • HPLC Columns - Biocompare.
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  • Why does it seem like the two counter ions in my amine salt have different retention times on HPLC? - Reddit.
  • HCL SALT - Chrom
  • Preparative Columns | HPLC Purification Columns - Waters Corpor
  • Popular Small Molecule HPLC UHPLC Column Brands | Thermo Fisher Scientific - US.
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions - LCGC Intern
  • Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC | LCGC Intern
  • Obtaining free base from hydrochloride salt in methanol as solvent? : r/chemistry - Reddit.
  • how to avoid minerals and salts and precipit
  • Amine hydrochloride in HPLC [March 30, 2004] - Chrom
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography - Waters Corpor
  • How do I restore my HPLC column? | Knowledge Center - Hamilton Company.
  • Tips for HPLC Column Care and Sampling System Maintenance - SilcoTek®.

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Optimization

Technical Support Center: Optimizing Grignard Reactions for Amino Alcohol Synthesis

Welcome to the technical support center for the synthesis of amino alcohols via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of amino alcohols via Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges with in-depth, field-proven insights and provide robust protocols to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that are crucial for understanding and successfully executing the Grignard synthesis of amino alcohols.

Q1: Why is it imperative to protect the amino group before initiating a Grignard reaction?

A: The Grignard reagent is a potent nucleophile but also a very strong base. Primary and secondary amines contain acidic protons on the nitrogen atom (N-H). These protons will readily and rapidly react with the Grignard reagent in an acid-base reaction, which is significantly faster than the desired nucleophilic attack on the carbonyl carbon.[1][2] This premature reaction quenches the Grignard reagent, leading to a substantial decrease in the yield of the desired amino alcohol.[1] Therefore, the amino group must be "masked" or protected to prevent this unwanted side reaction.

Q2: What are the most suitable protecting groups for the amino functionality in a Grignard reaction?

A: The ideal protecting group must be stable to the strongly basic and nucleophilic conditions of the Grignard reaction and should be removable under conditions that do not compromise the integrity of the final amino alcohol product. Carbamates are the most widely employed protecting groups for amines in this context.[1][3] The two most common choices are:

  • tert-Butoxycarbonyl (Boc): This group is highly stable in the presence of Grignard reagents and is conveniently removed under acidic conditions, such as with trifluoroacetic acid (TFA).[1][3]

  • Carboxybenzyl (Cbz or Z): The Cbz group is also robust under Grignard conditions and is typically cleaved via catalytic hydrogenation.[1][3][4]

The selection between Boc and Cbz often hinges on the overall synthetic strategy and the presence of other functional groups in the molecule that might be sensitive to the respective deprotection conditions.[1]

Q3: What are the most prevalent byproducts in the Grignard synthesis of amino alcohols?

A: Besides the product from the quenching of the Grignard reagent by an unprotected amine, other common byproducts include:

  • Wurtz Coupling Products: This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl/aryl halide, leading to a symmetrical hydrocarbon byproduct. This is more pronounced at higher temperatures.[1]

  • Enolization Products: If the carbonyl substrate has acidic α-protons, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This is a competing side reaction to the desired nucleophilic addition.[1]

  • Reduction Products: If the Grignard reagent has β-hydrogens, it can reduce the carbonyl group to an alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley reduction).[5]

Careful control of reaction conditions, such as temperature and the rate of addition, can minimize the formation of these byproducts.[1]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Grignard synthesis of amino alcohols.

Problem 1: Low or No Yield of the Desired Amino Alcohol

This is the most frequent issue and can stem from several factors. A logical troubleshooting workflow is essential.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low/No Yield check_protection Verify Complete N-Protection (TLC/NMR) start->check_protection protection_ok Protection OK check_protection->protection_ok Complete rerun_protection Re-run Protection Step check_protection->rerun_protection Incomplete check_anhydrous Ensure Anhydrous Conditions check_reagent Assess Grignard Reagent Quality check_anhydrous->check_reagent Conditions OK dry_glassware Flame-dry Glassware, Use Anhydrous Solvents check_anhydrous->dry_glassware Action check_temp Review Reaction Temperature check_reagent->check_temp Reagent OK titrate_reagent Prepare Fresh or Titrate Reagent check_reagent->titrate_reagent Action optimize_temp Optimize Temperature (e.g., -78 °C) check_temp->optimize_temp Action protection_ok->check_anhydrous success Improved Yield rerun_protection->success dry_glassware->success titrate_reagent->success optimize_temp->success

Caption: A logical workflow for troubleshooting low-yield Grignard reactions.

Potential Cause Troubleshooting Steps Scientific Rationale & Expected Outcome
Incomplete N-Protection Ensure complete conversion of the amine to its protected form before the Grignard reaction. Monitor the protection step by TLC or NMR. A slight excess of the protecting group reagent may be necessary.[1]An unprotected amine will quench the Grignard reagent. Complete protection ensures the Grignard reagent is available for the desired nucleophilic addition, thereby increasing the yield.[1]
Presence of Moisture Rigorously dry all glassware (e.g., flame-dried under vacuum). Use anhydrous solvents and reagents. Conduct the entire reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6]Grignard reagents are highly reactive towards protic species like water.[2] Eliminating moisture prevents the destruction of the Grignard reagent, leading to a higher effective concentration and improved yield.
Poor Quality Grignard Reagent Use freshly prepared or recently titrated Grignard reagent. Ensure the magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane) before adding the halide.[1][7][8]The concentration of commercially available Grignard reagents can decrease over time. Titration provides an accurate measure of the active reagent. Activated magnesium has a fresh surface for the reaction with the halide to proceed efficiently.
Sub-optimal Reaction Temperature Maintain a low temperature (typically 0 °C to -78 °C) during the addition of the Grignard reagent to the amino ester/ketone.[1]Lower temperatures minimize side reactions like Wurtz coupling and enolization, leading to improved selectivity for the desired 1,2-addition product.[1]

Problem 2: Significant Formation of Wurtz Coupling Byproduct

Potential Cause Troubleshooting Steps Scientific Rationale & Expected Outcome
High Reaction Temperature Maintain a low and controlled temperature during the formation of the Grignard reagent and the subsequent reaction.The Wurtz coupling reaction has a higher activation energy than the Grignard formation. Lower temperatures reduce the rate of this radical-mediated side reaction.[1]
High Local Concentration of Halide Add the alkyl/aryl halide slowly and dropwise to the magnesium turnings during the Grignard reagent preparation. Use a dilute solution of the halide.Slow addition minimizes the local concentration of the halide, thereby reducing the probability of it reacting with the already formed Grignard reagent.[1]

Problem 3: Predominance of Enolization or Reduction Byproducts

Potential Cause Troubleshooting Steps Scientific Rationale & Expected Outcome
Sterically Hindered Carbonyl Group Consider using a more reactive organolithium reagent. The use of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents. Cerium(III) chloride complexes with the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic addition over deprotonation.[1]
Presence of Highly Acidic α-Protons Lower the reaction temperature to favor the kinetically controlled addition product over the thermodynamically favored enolization product.At lower temperatures, the activation energy for the desired nucleophilic addition is more readily overcome than that for deprotonation.[1]
Choice of Grignard Reagent Use a Grignard reagent with less β-hydrogen branching to minimize reduction side reactions.Grignard reagents with β-hydrogens can act as reducing agents. Using reagents with limited or no β-hydrogens favors the nucleophilic addition pathway.

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key stages of amino alcohol synthesis via a Grignard reaction.

Protocol 1: General Procedure for N-Boc Protection of an Amino Ester

  • Dissolve the amino ester hydrochloride salt in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride and liberate the free amine.

  • Add di-tert-butyl dicarbonate (Boc)₂O (typically 1.1-1.2 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amino ester.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Grignard Addition to an N-Protected Amino Ester

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the N-protected amino ester in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • Slowly add the Grignard reagent (typically 1.5-2.0 equivalents for esters, as two equivalents are consumed) dropwise from the dropping funnel to the cooled solution of the ester.[1][9][10][11]

  • Allow the reaction mixture to stir at -78 °C for 1-3 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amino alcohol by column chromatography.

Reaction Mechanism Overview

grignard_mechanism reactants N-Protected Amino Ester + 2 R-MgX intermediate1 Tetrahedral Intermediate reactants->intermediate1 1st eq. R-MgX ketone Ketone Intermediate intermediate1->ketone Elimination intermediate2 Alkoxide Intermediate ketone->intermediate2 2nd eq. R-MgX workup Aqueous Workup (H₃O⁺) intermediate2->workup product Tertiary Amino Alcohol workup->product

Caption: Major reaction pathways in the Grignard synthesis of amino alcohols from esters.

Section 4: Data Presentation

Table 1: Recommended Solvents and Temperatures for Grignard Reactions

Solvent Boiling Point (°C) Typical Reaction Temperature Range (°C) Notes
Diethyl Ether 34.6-78 to 35Standard solvent, less prone to side reactions than THF at higher temperatures. Its low boiling point makes reflux easy to control.[2]
Tetrahydrofuran (THF) 66-78 to 66Better solvating properties for the Grignard reagent, which can be beneficial for less reactive halides.[2][6]

References

  • Various Authors. (2016, May 28). Grignard reagent from amino acid? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Various Authors. (2022, March 26). Question about amine protection for Grignard reaction. ScienceMadness Discussion Board. Retrieved from [Link]

  • Various Authors. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 19 – The Grignard Reaction. Retrieved from [Link]

  • Various Authors. (2016, February 18). Grignard successes and failures. ScienceMadness Discussion Board. Retrieved from [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Royal Society of Chemistry. Retrieved from [Link]

  • Various Authors. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Reddit. Retrieved from [Link]

  • PubMed. (2016, January 21). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of amino-alcohols.
  • Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • National Center for Biotechnology Information. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2013, May 6). Preparation and Reactions of Enantiomerically Pure α-Functionalized Grignard Reagents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Evans' Auxiliaries

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the removal of Evans' chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the removal of Evans' chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful methodology for asymmetric synthesis. The successful cleavage of the N-acyl oxazolidinone is a critical final step, unveiling your desired chiral product while allowing for the recovery of the valuable auxiliary. However, this step can present challenges.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the causality behind protocol choices, and ensure the integrity of your synthesis.

Section 1: Choosing the Right Cleavage Method

The optimal method for removing the Evans' auxiliary is dictated entirely by the functional group you wish to obtain in your final product. Before starting your experiment, use this decision guide to select the most appropriate protocol.

Cleavage_Decision_Tree start What is your desired product? acid Carboxylic Acid start->acid alcohol Primary Alcohol start->alcohol ester Ester start->ester amide Amide start->amide reagent_acid Use LiOH / H₂O₂ (Hydrolytic Cleavage) acid->reagent_acid reagent_alcohol Use LiBH₄ or LiAlH₄ (Reductive Cleavage) alcohol->reagent_alcohol reagent_ester Use Alkoxide or Lewis Acid + Alcohol (Transesterification) ester->reagent_ester reagent_amide Use Amine (Aminolysis) amide->reagent_amide

Caption: Decision workflow for selecting a cleavage method.

Comparative Overview of Common Cleavage Methods
Desired Product Reagent(s) Pros Cons Key Consideration
Carboxylic Acid LiOH / H₂O₂Most common, reliable, high-yielding.[1]Potential for O₂ evolution (safety risk), risk of endocyclic cleavage if H₂O₂ is omitted.[2][3]Maintain low temperature (0 °C) to prevent epimerization and side reactions.[4]
Primary Alcohol LiBH₄, LiAlH₄Mild conditions, low risk of epimerization.[5]LiAlH₄ is highly reactive and may reduce other functional groups.LiBH₄ is generally preferred for its milder nature.
Aldehyde DIBAL-H, LiAlH(OtBu)₃Access to chiral aldehydes directly.Requires careful temperature control (-78 °C) to prevent over-reduction to the alcohol.[1]Stoichiometry and temperature are critical for success.
Ester MeONa/MeOH, Ti(OiPr)₄, Yb(OTf)₃Direct access to esters, avoids handling free carboxylic acids.Classic methods can have substrate scope limitations.[6]Modern Lewis acid methods (e.g., Yb(OTf)₃) offer broader applicability and catalytic turnover.[7][8]
Amide Amines (direct aminolysis)Can be performed under mild, solvent-free conditions.[9]Highly dependent on the nucleophilicity of the amine.A green and straightforward method for certain substrates.[9]

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the removal of Evans' auxiliaries.

Problem 1: Formation of Byproducts & Destruction of the Auxiliary

Q: My reaction is messy, and I'm isolating a hydroxyamide byproduct instead of my desired carboxylic acid. My chiral auxiliary cannot be recovered. What is happening?

A: This is a classic case of endocyclic cleavage , a common side reaction where the nucleophile attacks the carbamate carbonyl of the oxazolidinone ring instead of the desired N-acyl carbonyl (exocyclic cleavage).[4] This opens the ring and consumes the auxiliary.

Causality & Solution: The regioselectivity of the nucleophilic attack is highly dependent on the nucleophile used.

  • Lithium Hydroxide (LiOH) alone: This is a "hard" nucleophile and preferentially attacks the less sterically hindered endocyclic carbonyl. This pathway leads to the destruction of the auxiliary.[10][11]

  • Lithium Hydroperoxide (LiOOH): Formed in situ from LiOH and hydrogen peroxide (H₂O₂), LiOOH is a "softer" nucleophile. While it may still initially attack the endocyclic carbonyl, the resulting tetrahedral intermediate has a high energy barrier for decomposition.[11][12] This allows the reaction to favor the desired, albeit slower, attack at the exocyclic (N-acyl) carbonyl, preserving the auxiliary and yielding your product.[10][12]

The critical mistake is omitting hydrogen peroxide. The combination of LiOH and H₂O₂ is essential to favor the desired exocyclic cleavage.[13]

Cleavage_Pathways sub N-Acyl Oxazolidinone path_endo Endocyclic Attack (at Carbamate C=O) sub->path_endo path_exo Exocyclic Attack (at Acyl C=O) sub->path_exo nuc_ho LiOH nuc_ho->path_endo  Favored Pathway nuc_hoo LiOH / H₂O₂ (forms LiOOH) nuc_hoo->path_exo  Favored Pathway prod_bad Hydroxyamide Byproduct + Destroyed Auxiliary path_endo->prod_bad prod_good Desired Carboxylic Acid + Recoverable Auxiliary path_exo->prod_good

Caption: Competing cleavage pathways for LiOH vs. LiOH/H₂O₂.

Problem 2: Loss of Stereochemical Integrity

Q: My product's enantiomeric excess (ee) is lower than expected. How can I prevent epimerization at the α-stereocenter during cleavage?

A: Epimerization occurs when the proton at the newly formed stereocenter (α to the carbonyl) is abstracted by a base, leading to a planar enolate intermediate and subsequent loss of stereochemical information.[5]

Causality & Solution: The primary causes are excessive base concentration and elevated temperatures.

  • Maintain Low Temperatures: This is the most critical parameter. Perform hydrolytic or nucleophilic cleavages at 0 °C or below .[4] Low temperatures decrease the rate of the competing deprotonation pathway relative to the desired nucleophilic attack.

  • Use the Right Base: For hydrolytic cleavage, LiOH is generally preferred as it is less likely to cause undesired base-induced side reactions compared to other alkali metal hydroxides.[5]

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the risk of epimerization.

  • Consider an Alternative Method: If your substrate is particularly sensitive, switch to a non-basic cleavage method. Reductive cleavage with LiBH₄ to the alcohol or Lewis acid-catalyzed transesterification to the ester are excellent, milder alternatives.[1][6]

Problem 3: Incomplete Reaction or Low Yield

Q: The cleavage reaction is sluggish and stops before completion, resulting in a low yield of my product.

A: This issue often stems from reagent quality, stoichiometry, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Check Reagent Quality: Hydrogen peroxide solutions can decompose over time. Use a fresh, properly stored bottle. Ensure your LiOH is not extensively carbonated from air exposure.

  • Verify Stoichiometry: The original Evans protocol uses a significant excess of H₂O₂ (e.g., 4-8 equivalents).[11] This not only drives the reaction to completion but also enhances selectivity for the desired product.[2] Insufficient H₂O₂ can lead to incomplete conversion.

  • Improve Solubility and Mixing: The standard THF/water solvent system can sometimes lead to phase separation, especially at low temperatures.[2] Ensure vigorous stirring to maintain a homogenous mixture. If solubility of your substrate is poor, you may need to adjust the solvent ratio or explore alternative solvent systems.

  • Address Steric Hindrance: If your N-acyl group is very bulky, nucleophilic attack will be slower. You may need to extend the reaction time (while carefully monitoring for epimerization) or slightly increase the temperature (e.g., from 0 °C to room temperature), accepting a potential trade-off in selectivity or purity.

Problem 4: Difficult Product Isolation or Auxiliary Recovery

Q: I'm struggling to separate my product from the recovered auxiliary during the workup.

A: Effective separation relies on exploiting the different chemical properties of your product and the neutral oxazolidinone auxiliary.

Workup & Purification Strategy:

  • pH is Key for Extraction: After quenching the reaction, the separation strategy depends on your product type.

    • For Carboxylic Acids: Acidify the aqueous layer to a pH of ~2-3. This protonates your product (R-COOH), making it soluble in organic solvents like ethyl acetate. The neutral auxiliary will also be extracted. Then, make the combined organic layers basic with a dilute base (e.g., NaHCO₃). Your acidic product will move to the aqueous layer as a salt (R-COO⁻Na⁺), while the neutral auxiliary remains in the organic layer. Separating the layers and then re-acidifying the aqueous layer allows for the isolation of the pure product.

    • For Alcohols/Esters/Amides (Neutral Products): Your product and the auxiliary are both neutral. Separation will likely require flash column chromatography.

  • Optimize Chromatography: If extraction fails to provide adequate separation, optimize your chromatography solvent system (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) to achieve better resolution between the product and the auxiliary.

  • Break Emulsions: Workups can sometimes form stable emulsions. Adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite® can help break the emulsion and improve layer separation.[4]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for removing an Evans' auxiliary? A: The four most common transformations are: 1) Hydrolysis with LiOH/H₂O₂ to yield carboxylic acids; 2) Reduction with LiBH₄ or LiAlH₄ to yield primary alcohols; 3) Transesterification with an alkoxide or Lewis acid to yield esters; and 4) Conversion to a Weinreb amide , which is a stable and versatile intermediate for synthesizing ketones and aldehydes.[1][14]

  • Q2: Can the chiral auxiliary be recovered and recycled? A: Yes, a key advantage of this methodology is that the chiral auxiliary can be recovered in high yield, provided you use a cleavage method that does not destroy it (i.e., you achieve exocyclic cleavage).[4][11] After separation from the product, the auxiliary can be purified by recrystallization or chromatography and reused.

  • Q3: Are there any safety concerns with the LiOH/H₂O₂ method? A: Yes, this is a critical safety consideration. The reaction between LiOH and H₂O₂ generates a peracid intermediate which can decompose, leading to the evolution of a stoichiometric amount of oxygen gas .[2][7] In a sealed or poorly vented vessel, this can lead to a dangerous pressure buildup and create a flammable, oxygen-rich atmosphere with the organic solvent. Always perform this reaction in a well-ventilated fume hood with an open or vented system (e.g., a needle in the septum). [3]

Section 4: Key Experimental Protocols

These are generalized protocols. Always adapt concentrations, volumes, and reaction times based on your specific substrate and scale.

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in tetrahydrofuran (THF) (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add a pre-mixed and pre-cooled (0 °C) solution of 30% hydrogen peroxide (4.0-8.0 equiv) in water, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).

  • Reaction: Stir vigorously at 0 °C, monitoring by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench: Slowly add an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) at 0 °C to quench the excess peroxide. Stir for 30 minutes.

  • Workup & Isolation: Remove the THF under reduced pressure. Perform a liquid-liquid extraction as described in Troubleshooting Problem 4 to separate the carboxylic acid product from the recovered auxiliary.

Protocol 2: Reductive Cleavage to a Primary Alcohol
  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in dry diethyl ether or THF under an inert atmosphere (e.g., Argon).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add lithium borohydride (LiBH₄, 1.5-2.0 equiv) portion-wise. Be aware of potential hydrogen evolution.

  • Reaction: Stir at 0 °C to room temperature, monitoring by TLC until completion.

  • Quench: Slowly and carefully quench the reaction at 0 °C by adding 1 M NaOH or a saturated solution of Rochelle's salt.

  • Workup & Isolation: Dilute with water and extract the product and auxiliary into an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by flash column chromatography.[1]

References

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(8), 1534-1543. [Link][2][3]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link][10]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci, Australian Journal of Chemistry. [Link][12]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link][11]

  • Beutner, G. L., et al. (2019). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(2), 172-182. [Link][7]

  • University of Guelph. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course Material. [Link][5]

  • Li, W., et al. (2018). Catalyst- and solvent-free aminolysis of the asymmetric derivatives of Evans’ chiral N-acyloxazolidinones: enantioselective synthesis of chiral amides and its applications. Green Chemistry, 20(15), 3468-3473. [Link][9]

  • Stevens, J. M., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245-14261. [Link][6]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 85(5), 696. [Link][13]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link][15]

  • Xia, C., & Wang, Z. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. [Link][16]

  • da Silva, F. C., et al. (2012). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 17(10), 12376-12387. [Link][17]

  • Chen, C., et al. (2016). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide-carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. [Link][18]

  • Stevens, J. M., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-Aminocyclobutan-1-ol Hydrochloride

Foreword from the Senior Application Scientist: In my experience auditing synthetic workflows, researchers frequently encounter unexplained stoichiometric drift or yield drops when utilizing cyclobutane-based chiral buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist: In my experience auditing synthetic workflows, researchers frequently encounter unexplained stoichiometric drift or yield drops when utilizing cyclobutane-based chiral building blocks. More often than not, the root cause is not the reaction chemistry itself, but the physical degradation of the starting material. 2-Aminocyclobutan-1-ol hydrochloride is a prime example. While the hydrochloride salt form improves stability compared to the free amine, it introduces severe hygroscopicity. This guide provides self-validating protocols and mechanistic troubleshooting to ensure the integrity of your reagents.

Section 1: Core Storage Parameters & Quantitative Data

To establish a baseline for proper handling, below is the synthesized physical and storage data for 2-Aminocyclobutan-1-ol hydrochloride.

ParameterSpecification
Chemical Name 2-Aminocyclobutan-1-ol hydrochloride
Common CAS Numbers 1609406-69-0 (1R,2R); 1820572-14-2 (1S,2S); 1443981-58-5 (Unspecified)[1][2][3]
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white solid[4]
Storage Temperature 5[5][6]
Atmosphere 7[5][7]
Hygroscopicity High (Rapid moisture absorption)[2]
Section 2: Degradation Mechanisms (Logical Relationship)

Understanding why inert storage is necessary requires mapping the degradation cascade. Exposure to ambient conditions introduces two distinct vectors of failure: moisture and oxygen.

DegradationCascade Exposure Exposure to Ambient Air Moisture Moisture Absorption (Hygroscopicity) Exposure->Moisture Oxygen Oxygen Exposure (Oxidation) Exposure->Oxygen Deliquescence Deliquescence (Sticky Paste Formation) Moisture->Deliquescence Discoloration Amine Oxidation (Yellow/Brown Discoloration) Oxygen->Discoloration Hydrolysis Potential Hydrolysis & Stoichiometry Loss Deliquescence->Hydrolysis Failure Experimental Failure (Inaccurate Dosing/Yield Loss) Hydrolysis->Failure Discoloration->Failure

Logical relationship of degradation pathways upon ambient exposure.

Section 3: Troubleshooting Guide & FAQs

Q1: My 2-Aminocyclobutan-1-ol hydrochloride powder has turned into a sticky paste. What happened, and can it be salvaged? Causality & Explanation: The compound has undergone deliquescence. The hydrochloride salt is 2[2]. When exposed to ambient humidity, the salt absorbs water molecules from the air until it dissolves in its own absorbed moisture. This drastically alters the effective molecular weight, ruining stoichiometric calculations for downstream coupling reactions. Self-Validating Protocol: To verify moisture uptake, perform a Karl Fischer titration. To attempt salvage, dry the material under high vacuum (< 0.1 Torr) in a desiccator over P₂O₅ for 24-48 hours. If the material remains a paste or shows discoloration after drying, it must be discarded.

Q2: Why is an inert atmosphere strictly required if the primary issue is moisture? Causality & Explanation: While moisture drives physical degradation, ambient air also contains oxygen. Trace impurities or free-base equilibrium species in the amine hydrochloride can undergo oxidative degradation over time, leading to yellowing or brown discoloration. Storing under Argon (which is heavier than air and provides a better protective blanket than Nitrogen) displaces both oxygen and moisture[5][7].

Q3: I noticed a pressure build-up when opening the vial after long-term storage at 2-8°C. Is this normal? Causality & Explanation: No. Pressure build-up indicates the release of volatile byproducts due to degradation, or outgassing of residual solvents from the manufacturing process. If the compound was not properly dried before sealing, trapped moisture could also drive side reactions. Always open pressurized vials cautiously inside a fume hood or glovebox.

Q4: Can I store the compound at -20°C instead of 2-8°C to further extend its shelf life? Causality & Explanation: Yes, colder temperatures reduce degradation kinetics. However, the risk of condensation upon warming increases exponentially. If stored at -20°C, you must allow the sealed container to equilibrate to room temperature for at least 2 hours before opening. Failure to do so will cause immediate condensation of atmospheric moisture directly onto the cold powder.

Section 4: Standard Operating Procedure (SOP) - Inert Atmosphere Aliquoting

To prevent repeated freeze-thaw and ambient exposure cycles, the entire batch should be aliquoted upon first opening. The following protocol guarantees a self-validating inert transfer.

InertHandling Start Receive Sealed Vial Equilibrate to Room Temp Check Glovebox Available? Start->Check GB_Transfer Transfer to Antechamber Purge 3x with Ar/N2 Check->GB_Transfer Yes SL_Prep Schlenk Line Prep Evacuate & Backfill 3x Check->SL_Prep No GB_Open Open & Aliquot Inside Glovebox GB_Transfer->GB_Open Seal Seal Vials (PTFE Tape + Parafilm) GB_Open->Seal SL_Open Open under Positive Argon Pressure SL_Prep->SL_Open SL_Open->Seal Store Store at 2-8°C in Desiccator Seal->Store

Workflow for inert atmosphere handling of hygroscopic amine hydrochlorides.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical): Remove the sealed secondary container from the 2-8°C refrigerator. Allow the container to equilibrate to room temperature for at least 60 minutes before opening. Validation: The outer surface of the container must be completely dry and at ambient temperature to the touch before proceeding.

  • Inert Environment Setup:

    • Option A (Preferred): Transfer the vial into a glovebox maintained under Argon (O₂ < 1 ppm, H₂O < 1 ppm).

    • Option B: If a glovebox is unavailable, utilize a Schlenk line. Purge the manifold and backfill with Argon three times.

  • Aliquoting: Open the primary vial only under the inert atmosphere. Dispense the required mass into pre-dried, amber glass vials (amber glass prevents potential light-induced degradation).

  • Hermetic Sealing: Cap the aliquoted vials tightly. Wrap the cap junction tightly with PTFE tape, followed by a layer of Parafilm to create a robust moisture barrier.

  • Storage: Place the aliquoted vials in a vacuum desiccator containing an active indicator desiccant (e.g., Drierite). Backfill the desiccator with Argon, seal it, and store the entire desiccator at 5[5].

References
  • Title : (1R,2R)-2-aminocyclobutan-1-ol hydrochloride | Source : Lianhe Aigen Pharma Co., Ltd. | URL : 1

  • Title : (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride | 1820572-14-2 | Source : Benchchem | URL : 2

  • Title : cis-2-Aminocyclobutan-1-ol hydrochloride | 2070860-49-8 | Source : MilliporeSigma | URL : 5

  • Title : 2-aminocyclobutan-1-ol hydrochloride | 1443981-58-5 | Source : ChemicalBook | URL : 3

  • Title : 2-aminocyclobutan-1-ol hydrochloride CAS#: 1443981-58-5 | Source : ChemicalBook | URL : 6

  • Title : (1S,2S)-2-aminocyclobutan-1-ol:hydrochloride | Source : ChemicalBook | URL : 4

  • Title : 1820576-22-4|(1R,2R)-2-Methoxycyclobutanamine hydrochloride | Source : BLD Pharm | URL : 7

Sources

Reference Data & Comparative Studies

Validation

The Analytical Challenge: Hydrophilicity and the "Invisible" Analyte

The analysis of small, highly polar aliphatic amino alcohols is notoriously difficult, often forcing analytical chemists into a corner where traditional reversed-phase chromatography and ultraviolet (UV) detection fail....

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Author: BenchChem Technical Support Team. Date: March 2026

The analysis of small, highly polar aliphatic amino alcohols is notoriously difficult, often forcing analytical chemists into a corner where traditional reversed-phase chromatography and ultraviolet (UV) detection fail. 2-Aminocyclobutan-1-ol hydrochloride is a prime example of this analytical challenge. As a critical building block in the synthesis of advanced therapeutics—most notably in the development of Tyrosine Kinase 2 (TYK2) inhibitors like TAK-279 —accurate quantification and purity profiling of this compound are essential for drug development.

This guide provides an objective, mechanistic comparison of modern analytical workflows for 2-aminocyclobutan-1-ol hydrochloride, contrasting the modern Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) against traditional ion-pairing and derivatization methods.

2-Aminocyclobutan-1-ol hydrochloride presents two fundamental physicochemical hurdles:

  • Extreme Hydrophilicity: The combination of a primary amine, a secondary hydroxyl group, and a hydrochloride salt form results in a highly polar molecule. On a standard C18 reversed-phase (RP) column, this compound will elute in the void volume, offering zero retention or separation from solvent peaks.

  • Lack of a Chromophore: The cyclobutane ring and aliphatic substituents possess no conjugated pi-electron systems or aromaticity. Consequently, the molecule does not absorb UV light at standard analytical wavelengths (210–280 nm), rendering standard Diode Array Detectors (DAD/UV) useless without chemical modification.

To solve this, we must completely invert our approach to both the chromatographic retention mechanism and the detection physics .

DecisionTree Target 2-Aminocyclobutan-1-ol HCl (Highly Polar, No UV Chromophore) Sep Separation Mode Target->Sep HILIC HILIC (Water-layer partitioning) Sep->HILIC Optimal IPRP IP-RP-HPLC (Ion-pairing reagent needed) Sep->IPRP Sub-optimal Det Detection Mode HILIC->Det IPRP->Det CAD CAD / ELSD / MS (Direct Mass-Flow Detection) Det->CAD Recommended UV UV / FLD (Requires Pre-column Derivatization) Det->UV Labor Intensive

Figure 1: Decision matrix for the chromatographic separation and detection of polar aliphatic amines.

Chromatographic Strategy: HILIC vs. Ion-Pairing RP-HPLC

To retain 2-aminocyclobutan-1-ol, the system must overcome the molecule's thermodynamic preference for the aqueous mobile phase.

The Traditional Approach: Ion-Pairing Reversed-Phase (IP-RP-HPLC) Historically, analysts forced retention by adding ion-pairing reagents (e.g., heptafluorobutyric acid or sodium octanesulfonate) to the mobile phase. The hydrophobic tail of the reagent anchors to the C18 stationary phase, while the charged head interacts electrostatically with the protonated amine of the analyte. The Flaw: Ion-pairing reagents require massive equilibration times (>50 column volumes), cause severe baseline drift, and heavily suppress ionization in mass spectrometry (MS) or aerosol-based detectors .

The Modern Standard: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC operates by utilizing a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a highly organic mobile phase (typically >70% Acetonitrile). The Causality: The stationary phase adsorbs water from the mobile phase, creating an immobilized, water-enriched liquid layer. The highly polar 2-aminocyclobutan-1-ol partitions out of the hydrophobic bulk mobile phase and into this aqueous layer, resulting in robust, predictable retention . Because HILIC uses volatile buffers (e.g., ammonium formate), it is perfectly orthogonal to aerosol-based detectors.

Detection Strategy: CAD vs. Pre-Column Derivatization

Because 2-aminocyclobutan-1-ol lacks a chromophore, we must choose between altering the molecule to fit the detector, or choosing a detector that fits the molecule.

The Indirect Method: Pre-Column Derivatization (UV/FLD) Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be reacted with the primary amine of 2-aminocyclobutan-1-ol to attach a UV-active or fluorescent tag. While this allows for standard RP-UV analysis, it introduces kinetic variability, limits high-throughput capabilities, and risks incomplete reactions.

The Direct Method: Charged Aerosol Detection (CAD) CAD is a universal, mass-flow detector that does not rely on the optical properties of the analyte. It pairs perfectly with the highly volatile organic mobile phases used in HILIC. Because 2-aminocyclobutan-1-ol hydrochloride is non-volatile, it survives the desolvation process and forms dry particles that can be charged and quantified .

CAD_Mechanism Eluent HILIC Eluent (Analyte + Mobile Phase) Neb Nebulization (N2 Gas) Eluent->Neb Desolv Desolvation (Evaporation Tube) Neb->Desolv Aerosol Charge Corona Discharge (Particle Charging) Desolv->Charge Dry Particles Detect Electrometer (Signal Output) Charge->Detect Charged Particles

Figure 2: Mechanistic workflow of Charged Aerosol Detection (CAD) for non-volatile analytes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded directly into the workflow.

Protocol A: Direct Analysis via HILIC-CAD (Recommended)

This protocol exploits the polarity of the analyte for retention and its non-volatility for detection.

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Rationale: The zwitterionic phase provides both hydrophilic partitioning and weak electrostatic interactions with the protonated amine.

  • Mobile Phase A: 100 mM Ammonium Formate in Water, pH adjusted to 3.0 with formic acid. Rationale: At pH 3.0, the primary amine of the cyclobutane ring is fully protonated, maximizing its polarity and retention, while suppressing silanol ionization on the column hardware.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient: Isocratic 80% B / 20% A for 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporator temperature at 35°C; Data collection rate at 10 Hz; Power Function Value (PFV) set to 1.0.

  • Sample Preparation (Critical Step): Dissolve 2-aminocyclobutan-1-ol HCl standard in 80:20 ACN:Water . Causality: If the sample is dissolved in 100% water, the injection plug will act as a strong solvent in HILIC, destroying the delicate water-enriched layer on the column and causing severe peak splitting or void elution.

  • System Suitability Validation: Inject a blank (80% ACN) to verify baseline stability. Inject the standard solution 5 times. The system is validated if the Retention Time Relative Standard Deviation (RSD) is < 1.0% and the Peak Area RSD is < 5.0%.

Protocol B: Indirect Analysis via RP-UV with FMOC-Cl Derivatization (Alternative)
  • Derivatization Reaction: Mix 100 µL of sample (in water) with 100 µL of borate buffer (pH 8.5) to deprotonate the amine. Add 100 µL of 10 mM FMOC-Cl in ACN. Vortex and react at room temperature for 10 minutes. Quench the excess FMOC-Cl by adding 50 µL of 1-adamantanamine.

  • Column: Standard C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV absorbance at 265 nm.

  • System Suitability Validation: Monitor the resolution between the derivatized 2-aminocyclobutan-1-ol peak and the quenched FMOC-adamantanamine byproduct peak. Resolution ( Rs​ ) must be > 2.0.

Comparative Performance Data

The following table summarizes the objective performance metrics of the evaluated methodologies based on field-proven chromatographic principles.

ParameterHILIC-CAD (Recommended)IP-RP-CADRP-UV (Pre-column Derivatization)
Retention Mechanism Hydrophilic partitioningHydrophobic & ElectrostaticHydrophobic (Derivatized tag)
Sample Prep Time < 5 mins (Direct dilution)< 5 mins (Direct dilution)> 45 mins (Reaction + Quenching)
Mobile Phase Volatile (Ammonium Formate/ACN)Non-volatile (Ion-pair limits CAD life)Standard (Water/ACN)
LOD / LOQ Low ng range Mid ng range (Ion-pair suppression)Low ng range (High UV absorptivity)
System Equilibration ~20-30 column volumes> 50 column volumes~10 column volumes
Throughput & Robustness High (Direct, automatable)Low (Severe baseline drift)Moderate (Reagent stability issues)

Conclusion

For the analysis of 2-aminocyclobutan-1-ol hydrochloride, attempting to force the molecule into a traditional reversed-phase UV workflow via derivatization or ion-pairing introduces unnecessary complexity, baseline instability, and kinetic errors. HILIC-CAD represents the most scientifically sound approach. By aligning the chromatographic mechanism (HILIC) with the molecule's extreme hydrophilicity, and aligning the detector (CAD) with the molecule's lack of a chromophore, analysts can achieve a robust, direct, and self-validating analytical method suitable for rigorous drug development environments.

References

  • Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Journal of Separation Science / National Institutes of Health (NIH) URL:[Link]

Comparative

Analytical Strategies for the Enantiomeric Separation of 2-Aminobutanol: A Comparative Guide

The enantioselective separation of 2-aminobutanol is a critical analytical challenge in pharmaceutical development. As a vital chiral building block—most notably in the synthesis of the antituberculosis drug ethambutol—t...

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Author: BenchChem Technical Support Team. Date: March 2026

The enantioselective separation of 2-aminobutanol is a critical analytical challenge in pharmaceutical development. As a vital chiral building block—most notably in the synthesis of the antituberculosis drug ethambutol—the stereochemical purity of 2-aminobutanol directly dictates the pharmacological efficacy and toxicological safety of the final active pharmaceutical ingredient (API).

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for resolving 2-aminobutanol enantiomers. By detailing the mechanistic causality behind each method, we provide researchers with self-validating protocols to optimize their chiral workflows.

The Analytical Challenge: Causality of Separation Difficulties

Separating the (R)- and (S)-enantiomers of 2-aminobutanol presents three distinct physicochemical hurdles:

  • Lack of a UV Chromophore: The aliphatic nature of 2-aminobutanol means it does not absorb ultraviolet light above 200 nm. Standard UV-Vis detectors are practically useless without chemical modification.

  • High Polarity and Basicity: The primary amine group interacts strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing.

  • Isomeric Similarity: In an achiral environment, the enantiomers possess identical physical properties, necessitating either a chiral selector in the separation medium or conversion into diastereomers.

To overcome these challenges, analytical scientists typically employ either Direct Separation (using chiral stationary phases) or Indirect Separation (using chiral derivatizing agents).

MethodSelection Start 2-Aminobutanol Sample Q1 Specialized Chiral Column Available? Start->Q1 HPLC_Dir Direct HPLC (Crown Ether CSP) Q1->HPLC_Dir Yes (HPLC) CE Capillary Electrophoresis (CD/CIL Selector) Q1->CE Yes (CE) Q2 High-Throughput UV Detection Required? Q1->Q2 No (Standard Achiral) HPLC_Ind Indirect HPLC (Derivatization + C18) Q2->HPLC_Ind Yes GC Gas Chromatography (Derivatization + Chiral GC) Q2->GC No (Volatility needed)

Caption: Decision matrix for selecting 2-aminobutanol enantiomer separation methods.

Comparative Analysis of Separation Modalities

Direct HPLC (Chiral Stationary Phase)

Direct separation relies on a Chiral Stationary Phase (CSP), such as a crown ether-based column (e.g., CROWNPAK CR(+)).

  • The Mechanism: Crown ethers form transient host-guest inclusion complexes with primary ammonium ions (-NH3+). The chiral barriers surrounding the crown ether cavity interact differently with the ethyl and hydroxymethyl groups of the (R)- and (S)-enantiomers.

  • Causality of Conditions: To ensure the amine is fully protonated for inclusion complexation, the mobile phase must be highly acidic (pH ~2.0). Because no chromophore is added, detection requires an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) [1].

Indirect HPLC (Pre-Column Derivatization)

Indirect separation converts the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA) such as (R)-(+)-1-phenylethanesulfonyl chloride [2].

  • The Mechanism: The reaction forms a sulfonamide derivative. Because diastereomers have different physical properties (e.g., dipole moments, spatial footprints), they can be easily resolved on a standard, low-cost achiral C18 column.

  • Causality of Conditions: The CDA introduces a phenyl ring, enabling highly sensitive UV detection at 254 nm. The mobile phase is buffered to pH 3.5 to keep the weakly acidic sulfonamide nitrogen protonated (neutral), preventing peak tailing on the hydrophobic C18 phase.

Capillary Electrophoresis (CE)

CE utilizes a background electrolyte (BGE) doped with a chiral selector, such as cyclodextrins or Chiral Ionic Liquids (CILs) like (R)-N,N,N-trimethyl-2-aminobutanol-bis(trifluoromethanesulfon)imidate [3, 4].

  • The Mechanism: Enantiomers migrate through the capillary and transiently bind to the chiral selector. Differences in the binding constants ( Kb​ ) result in different effective electrophoretic mobilities, leading to separation.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the primary analytical methods.

ParameterDirect HPLC (Crown Ether)Indirect HPLC (Derivatization)Capillary Electrophoresis (CE)
Stationary Phase Chiral (e.g., CROWNPAK CR(+))Achiral (e.g., Dima C18)Fused Silica Capillary
Detection Method ELSD, CAD, or MSUV (254 nm)Indirect UV or MS
Sample Preparation Minimal (Direct injection)Laborious (Chemical reaction)Minimal (Dilution in BGE)
Mobile Phase / BGE Aqueous HClO₄ (pH 2.0)MeOH / 50mM NaOAc (pH 3.5)Phosphate Buffer + Chiral Selector
Resolution ( Rs​ ) High (> 2.0)Very High (> 2.5)Moderate to High
Cost per Analysis High (Expensive CSP)Low (Standard C18 column)Lowest (Minimal solvent use)

Self-Validating Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies are grounded in validated patent data and established chromatographic applications.

Protocol A: Indirect HPLC via Pre-Column Derivatization

This protocol is ideal for laboratories lacking specialized chiral columns but requiring high-throughput UV detection [2].

Step 1: Reagent Preparation & Derivatization

  • Dissolve 5.15 g (0.05 mol) of the 2-aminobutanol sample in 60 mL of an inert organic solvent (e.g., dichloromethane).

  • Under magnetic stirring at 40°C, slowly add 40.93 g (0.20 mol) of (R)-(+)-1-phenylethanesulfonyl chloride dropwise.

  • Allow the reaction to proceed until complete (monitor via TLC). The resulting product is a UV-active diastereomeric sulfonamide.

Step 2: Mobile Phase Preparation

  • Prepare a 50 mM Sodium Acetate aqueous solution.

  • Mix Methanol and the Sodium Acetate solution in a 70:30 (v/v) ratio.

  • Adjust the pH strictly to 3.5 using glacial acetic acid. Critical Step: Failure to adjust pH will result in ionization of the derivative and severe peak broadening.

Step 3: Chromatographic Execution

  • Column: Dima C18 (or equivalent standard reversed-phase column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 μL.

  • Detection: UV absorbance at 254 nm. (Self-Validation: The (R,R) and (S,R) diastereomers will elute as distinct, sharp peaks with a baseline resolution and an observable enantiomeric excess (e.e.) calculation based on peak area integration).

DerivatizationWorkflow Step1 Sample Prep (2-Aminobutanol) Step2 Derivatization (R)-(+)-1-PESC Step1->Step2 Step3 Diastereomer Formation (UV-Active) Step2->Step3 40°C, Stirring Step4 HPLC Separation (C18 Achiral Column) Step3->Step4 Injection Step5 UV Detection (254 nm) Step4->Step5 Resolution

Caption: Workflow of pre-column derivatization for indirect HPLC analysis.

Protocol B: Direct HPLC via Crown Ether CSP

This protocol is streamlined for rapid sample turnaround, provided ELSD/CAD instrumentation and a chiral column are available [1].

Step 1: Mobile Phase Preparation

  • Prepare an aqueous perchloric acid (HClO₄) solution.

  • Adjust the pH to 2.0. Critical Step: The acidic environment ensures the formation of the primary ammonium ion required for crown ether cavity inclusion.

  • (Optional) Add up to 15% methanol to decrease retention times if the analytes bind too strongly.

Step 2: Chromatographic Execution

  • Column: CROWNPAK CR(+) or equivalent crown ether CSP.

  • Sample Dilution: Dissolve the 2-aminobutanol sample directly in the mobile phase.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 μL.

  • Detection: ELSD or CAD. (Self-Validation: On a CR(+) column, the (R)-enantiomer of amino alcohols typically elutes before the (S)-enantiomer due to the specific steric hindrance of the chiral stationary phase).

Conclusion

The selection of an analytical method for 2-aminobutanol enantiomer separation is a balance between instrumental capabilities and throughput requirements. Direct HPLC offers a rapid, derivatization-free workflow but requires expensive columns and specialized detectors. Conversely, Indirect HPLC remains the most robust and universally applicable method for standard laboratories, leveraging cheap C18 columns and ubiquitous UV detectors at the cost of upfront chemical derivatization.

References

  • Google Patents (CN105510511A).HPLC separation and detection method of 2-aminobutanol enantiomer. Google Patents.
  • MDPI. Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques. International Journal of Molecular Sciences. Available at:[Link]

  • Springer / PubMed. Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. Available at:[Link]

Validation

A Comparative Guide to the Reactivity of Cyclobutanol and Cyclohexanol: A Tale of Two Rings

This guide provides an in-depth, objective comparison of the chemical reactivity of cyclobutanol and cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of cyclobutanol and cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple textbook descriptions to explore the fundamental structural and thermodynamic principles that govern the divergent chemical behaviors of these two cycloalkanols. We will dissect their performance in key organic transformations, supported by mechanistic insights and detailed experimental protocols.

The Foundation of Reactivity: Structure, Strain, and Stability

The profound differences in the chemical behavior of cyclobutanol and cyclohexanol are not arbitrary; they are deeply rooted in the geometry and inherent energy of their cyclic frameworks.

The Decisive Role of Ring Strain

The concept of ring strain is central to understanding the reactivity of cyclic compounds. It is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds).[1][2]

  • Cyclohexanol: The cyclohexane ring is the gold standard for a strain-free cycloalkane.[1][3] It adopts a stable "chair" conformation where all C-C-C bond angles are nearly ideal (109.5°), and all hydrogen atoms are perfectly staggered, eliminating torsional strain.[3] This thermodynamic stability means that cyclohexanol does not possess an intrinsic energetic drive to undergo ring-opening reactions.

  • Cyclobutanol: In stark contrast, the cyclobutane ring is significantly strained, with a total ring strain of approximately 26 kcal/mol.[4] Its bond angles are compressed to about 90°, leading to substantial angle strain.[5] Although the ring puckers slightly to alleviate some torsional strain, this high-energy state makes cyclobutanol and its derivatives kinetically reactive and thermodynamically predisposed to reactions that can relieve this strain.[4][6]

Diagram 1: Ring Strain Comparison cluster_0 Cyclohexane Ring (Chair) cluster_1 Cyclobutane Ring (Puckered) a Strain-Free (≈0 kcal/mol) Ideal 109.5° angles Staggered Conformation b High Strain (≈26 kcal/mol) Compressed ≈90° angles Torsional Strain

Caption: Fundamental differences in ring strain between cyclohexane and cyclobutane frameworks.

Stability of Carbocation Intermediates

Many reactions of alcohols proceed through carbocation intermediates. The stability of these intermediates is a critical factor determining reaction rates, particularly for SN1 and E1 pathways.

  • Cyclohexyl Cation: This is a typical secondary carbocation. The six-membered ring allows the cationic carbon to adopt a relatively stable trigonal planar geometry with minimal additional strain. Its stability is comparable to other acyclic secondary carbocations.[7]

  • Cyclobutyl Cation: The cyclobutyl cation is highly unstable.[7][8] Forcing an sp²-hybridized carbon with its ideal 120° bond angles into a four-membered ring dramatically increases the already significant ring strain. This inherent instability means that reactions proceeding through a cyclobutyl cation are extremely slow unless a rearrangement or other stabilizing interaction can occur.[8][9]

title Relative Carbocation Stability High_E High Energy (Less Stable) Low_E Low Energy (More Stable) Cyclobutyl Cyclobutyl Cation (Highly Strained, Unstable) Cyclohexyl Cyclohexyl Cation (Typical Secondary, More Stable)

Caption: Energy landscape illustrating the pronounced instability of the cyclobutyl carbocation.

Comparative Reactivity in Key Organic Transformations

We will now examine how the structural principles discussed above manifest in three common classes of alcohol reactions: oxidation, dehydration, and nucleophilic substitution.

Oxidation to Ketones

The oxidation of a secondary alcohol to a ketone is a fundamental transformation that involves the removal of the hydroxyl proton and the hydrogen atom from the carbinol carbon.

Mechanistic Insight: The reaction mechanism, whether using chromium-based reagents, bleach (NaOCl), or others, generally proceeds without significant rearrangement or formation of a full carbocation.[10] Therefore, reactivity is primarily influenced by the steric accessibility of the C-H and O-H bonds to be broken.

Comparative Analysis:

  • Cyclohexanol: The reactivity of cyclohexanol can be influenced by its conformation. Alcohols with the hydroxyl group in an axial position are often oxidized more slowly than those with an equatorial hydroxyl group due to steric hindrance from 1,3-diaxial interactions.[11]

  • Cyclobutanol: The puckered ring of cyclobutanol presents a relatively accessible hydroxyl group. While ring strain is always a factor, it does not create a significant barrier or driving force for this specific transformation.

Overall, the rates of oxidation for cyclobutanol and cyclohexanol are often comparable, with minor differences attributable to the specific steric environment created by the chosen oxidizing agent.[12]

Data Summary: Oxidation to Cycloalkanones

Property Cyclobutanol Oxidation Cyclohexanol Oxidation
Product Cyclobutanone Cyclohexanone
Driving Force Standard C-O to C=O conversion Standard C-O to C=O conversion
Relative Rate Generally comparable to cyclohexanol Benchmark for secondary alcohols
Key Factor Steric access to the carbinol C-H Steric access; equatorial OH is more reactive

| Boiling Point (°C) | 99-100 | 155 |

Experimental Protocol: Green Oxidation using Sodium Hypochlorite

This protocol provides a safer, chromium-free method for the oxidation of secondary alcohols.[10]

Objective: To synthesize cyclobutanone and cyclohexanone from their respective alcohols and compare the reaction progress.

Materials:

  • Cyclobutanol or Cyclohexanol

  • Glacial Acetic Acid

  • 5.25% Sodium Hypochlorite solution (household bleach)

  • Sodium Bicarbonate (saturated solution)

  • Sodium Chloride (brine, saturated solution)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Stir plate, ice bath, separatory funnel, distillation apparatus

Procedure:

  • In a flask equipped with a stir bar and placed in an ice bath, combine the alcohol (e.g., 50 mmol) and glacial acetic acid (5 mL).

  • Slowly add the sodium hypochlorite solution (e.g., 80 mL, ~1.2 equivalents) dropwise via an addition funnel, maintaining the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation or rotary evaporation.

  • The crude ketone can be purified further by fractional distillation.

Self-Validation: The formation of the ketone product can be confirmed by the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a strong C=O stretch (~1780 cm⁻¹ for cyclobutanone, ~1715 cm⁻¹ for cyclohexanone) in the IR spectrum.

Acid-Catalyzed Dehydration

This elimination reaction typically proceeds via an E1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate.[13][14] This is where the reactivities of cyclobutanol and cyclohexanol diverge dramatically.

Mechanistic Insight: The E1 pathway involves three steps: (1) Protonation of the hydroxyl group to form a good leaving group (water), (2) Loss of water to form a carbocation, and (3) Deprotonation of an adjacent carbon to form an alkene.[14] The rate-determining step is the formation of the carbocation.

Comparative Analysis:

  • Cyclohexanol: Dehydration of cyclohexanol is a classic, high-yielding laboratory preparation of cyclohexene.[15] The reaction proceeds smoothly through the relatively stable secondary cyclohexyl carbocation.

  • Cyclobutanol: Due to the extreme instability of the cyclobutyl cation, the direct E1 dehydration is exceptionally slow. When forced under harsh conditions, the system will readily undergo rearrangement to relieve ring strain. The initial secondary carbocation can rearrange to a more stable cyclopropylcarbinyl cation or undergo ring expansion to a cyclopentyl cation, leading to a mixture of products.[9] The formation of cyclobutene itself is thermodynamically unfavorable as it introduces the additional strain of an sp² center into the small ring.[16]

Data Summary: Acid-Catalyzed Dehydration

Property Cyclobutanol Dehydration Cyclohexanol Dehydration
Favored Mechanism E1 (but very slow) with rearrangement E1
Rate-Limiting Step Formation of highly unstable cyclobutyl cation Formation of cyclohexyl cation
Relative Rate Extremely slow Facile

| Major Product(s) | Mixture of rearrangement products (e.g., cyclopentene) | Cyclohexene |

Experimental Protocol: Dehydration of Cyclohexanol

This protocol outlines the straightforward synthesis of cyclohexene from cyclohexanol.[17][18]

Objective: To synthesize cyclohexene via acid-catalyzed dehydration.

Materials:

  • Cyclohexanol

  • 85% Phosphoric Acid

  • Saturated Sodium Chloride solution (brine)

  • 10% Sodium Carbonate solution

  • Anhydrous Calcium Chloride

  • Distillation apparatus, separatory funnel

Procedure:

  • Place cyclohexanol (e.g., 0.2 mol) and 85% phosphoric acid (5 mL) in a distillation flask.

  • Heat the mixture gently to distill the product. Keep the distillation temperature below 100°C to minimize co-distillation of unreacted alcohol.[18]

  • Collect the distillate in a receiver cooled in an ice bath. The distillate will contain cyclohexene and water.

  • Transfer the distillate to a separatory funnel and wash with brine (20 mL) to remove the bulk of the water and any phosphoric acid.

  • Wash with 10% sodium carbonate solution (20 mL) to neutralize any remaining acid.

  • Wash again with brine (20 mL).

  • Transfer the organic layer (top layer) to a clean, dry flask and add a small amount of anhydrous calcium chloride to remove residual water.

  • Decant the dried cyclohexene into a clean, pre-weighed flask to determine the yield.

Caption: Experimental workflow for the dehydration of cyclohexanol to cyclohexene.

Nucleophilic Substitution

Nucleophilic substitution reactions at a secondary carbon can proceed via an SN1 (carbocation intermediate) or SN2 (concerted backside attack) mechanism. The preferred pathway depends on the substrate, nucleophile, and solvent.[19]

Comparative Analysis:

  • Cyclohexanol (as tosylate/halide):

    • SN1 Pathway: Favored with weak nucleophiles (e.g., water, alcohols) in polar protic solvents. The reaction proceeds through the stable cyclohexyl cation at a reasonable rate.[20][21]

    • SN2 Pathway: Favored with strong, anionic nucleophiles (e.g., CN⁻, N₃⁻) in polar aprotic solvents. The backside attack is sterically accessible, making this pathway competitive.[22]

  • Cyclobutanol (as tosylate/halide):

    • SN1 Pathway: Highly disfavored. The instability of the cyclobutyl cation presents a massive activation barrier, making the SN1 rate negligible under normal conditions.[8]

    • SN2 Pathway: This is the only plausible substitution pathway. While the reaction may still be slow compared to an acyclic analogue, it avoids the formation of the high-energy carbocation intermediate. The primary determinant of reactivity becomes the steric hindrance to backside attack.

Data Summary: Nucleophilic Substitution Tendencies

Condition Cyclobutanol Derivative Cyclohexanol Derivative
Weak Nucleophile, Protic Solvent No Reaction (SN1 disfavored) SN1
Strong Nucleophile, Aprotic Solvent SN2 (only viable path) SN2
Relative SN1 Rate Extremely Slow Moderate

| Relative SN2 Rate | Slow | Moderate |

Conclusion

The reactivities of cyclobutanol and cyclohexanol are fundamentally dictated by their cyclic structures. Cyclohexanol serves as a predictable and stable model for secondary alcohol chemistry. In contrast, cyclobutanol's behavior is dominated by its inherent high ring strain. This strain acts as a double-edged sword: it provides a thermodynamic driving force for reactions that can lead to ring-opening or rearrangement, yet it severely destabilizes intermediates such as carbocations and unsaturated products that would retain the four-membered ring. For the synthetic chemist, this means that while cyclohexanol is a reliable building block for standard transformations, cyclobutanol offers unique pathways to more complex molecular architectures, provided its high reactivity and propensity for rearrangement are carefully controlled.

References

  • Experiment 2. Oxidation of an Alcohol. (2011). University of Michigan.
  • Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]

  • Ring Strain and the Structure of Cycloalkanes. (2023). Chemistry LibreTexts. [Link]

  • Ring Strain. (n.d.). Wikipedia. [Link]

  • Rings. (n.d.). University of Bristol. [Link]

  • Correct stability order of cycloalkyl cations. (2025). Filo. [Link]

  • Oxidation of alcohols. (n.d.). Chemguide. [Link]

  • The Oxidation of Alcohols. (2023). Chemistry LibreTexts. [Link]

  • Dehydration of Methylcyclohexanols. (n.d.). California State University, Sacramento. [Link]

  • Dehydration of Cyclohexanol. (n.d.). Study.com. [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations. (n.d.). National Institutes of Health. [Link]

  • 3 Factors That Stabilize Carbocations. (2026). Master Organic Chemistry. [Link]

  • Dehydration of methylcyclobutanol. (2015). Chemistry Stack Exchange. [Link]

  • Dehydration of cyclohexanol. (n.d.). Chemguide. [Link]

  • Comparing The SN1 vs Sn2 Reactions. (2025). Master Organic Chemistry. [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. [Link]

  • Alcohols in SN1 and SN2 Reactions. (2025). Chemistry Steps. [Link]

  • Comparison of SN1 and SN2 Reactions. (2020). Chemistry LibreTexts. [Link]

  • SN1 vs SN2 | Nucleophile, Substrate, Solvent. (2020). Chad's Prep. [Link]

  • Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. (2014). Reddit. [Link]

  • Dehydration of Cyclohexanol Lab Experiment. (2021). YouTube. [Link]

  • Sample Lab Report for “ Dehydration of 2-methylcyclohexanol”. (2001). University of Massachusetts Lowell. [Link]

  • Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone. (2025). Liskon Biological. [Link]

  • Which cycloalkane is more reactive? (2020). Quora. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment and Safe Handling of 2-Aminocyclobutan-1-ol hydrochloride

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, experience-driven protocols for hand...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, experience-driven protocols for handling 2-Aminocyclobutan-1-ol hydrochloride, a compound requiring meticulous attention to safety. The following procedures are designed to establish a self-validating system of safety, ensuring both personal protection and experimental validity.

Hazard Assessment: The Foundation of Safe Handling

Understanding the specific risks associated with 2-Aminocyclobutan-1-ol hydrochloride is the critical first step in establishing a safe handling protocol. The compound's hazard profile dictates the necessity of each piece of personal protective equipment (PPE) and every handling procedure. The primary hazards are categorized by the Globally Harmonized System (GHS) and require our utmost respect.[1][2]

This compound is classified as an irritant and can be harmful.[1][3] Key hazards include:

  • Skin Irritation (H315): Direct contact can cause skin irritation or, in severe cases, chemical burns.[1][3]

  • Serious Eye Irritation (H319): The powder or solutions can cause significant damage if they come into contact with the eyes.[1][4]

  • Acute Toxicity (H302, H312, H332): The compound can be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Respiratory Irritation (H336): Inhalation of the dust can lead to respiratory tract irritation.[1][5]

The hydrochloride salt form also presents the potential for releasing irritating vapors, especially under acidic or heated conditions. These hazards collectively form the basis for the multi-layered PPE and engineering controls detailed below.

Hazard StatementGHS ClassificationImplication for Laboratory Handling
H302 + H312 + H332Acute Toxicity (Oral, Dermal, Inhalation), Category 4Avoid ingestion, skin contact, and inhalation of dust. Do not eat, drink, or smoke in the work area.[3]
H315Skin Irritation, Category 2Mandatory use of chemical-resistant gloves and a lab coat to prevent direct skin contact.[1][5]
H319Serious Eye Irritation, Category 2AChemical splash goggles are required at all times to prevent eye exposure.[1][4]
H336Specific Target Organ Toxicity — Single Exposure, Category 3All handling of the solid must be done in a certified chemical fume hood to prevent inhalation of dust.[1][6]

Core PPE Requirements: A Multi-Layered Defense

A proactive approach to safety involves combining primary engineering controls with carefully selected PPE. This creates a robust barrier between the researcher and the chemical.

Primary Engineering Control: The Chemical Fume Hood

The first and most critical line of defense is the proper use of a certified chemical fume hood.[6]

  • Causality: A fume hood contains the solid particles and any potential vapors, preventing inhalation—the most direct route for systemic exposure.

  • Protocol: All weighing operations and solution preparations involving 2-Aminocyclobutan-1-ol hydrochloride must be performed inside a fume hood with the sash at the appropriate height.

Personal Protective Equipment Selection

The selection of PPE should be tailored to the specific task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Tightly-fitting chemical splash goggles.[7]Nitrile or neoprene gloves (double-gloving recommended).[6]Full-sleeved lab coat, long pants, closed-toe shoes.[6][8]Not required if performed correctly within a fume hood.
Preparing Solution Chemical splash goggles and a face shield.[9]Chemical-resistant gloves (consult manufacturer data for solvent compatibility).Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.[9]Not required if performed within a fume hood.
Large-Scale Work / Spills Face shield over chemical splash goggles.[10]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls ("bunny suit").[11]NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.[12][13]

Expert Insight on Glove Selection: While nitrile gloves provide excellent protection for incidental contact, their integrity can be compromised by certain solvents used in drug development.[6] For tasks involving prolonged solvent contact, it is imperative to consult the glove manufacturer's chemical resistance guide to select the appropriate material (e.g., neoprene, butyl rubber). Always inspect gloves for any signs of degradation or puncture before use.[8]

Operational and Disposal Plans

Adherence to standardized procedures minimizes risk and ensures reproducibility.

Standard Operating Procedure: Handling and Weighing
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[8] Confirm that an eyewash station and safety shower are accessible.[4][13]

  • Don PPE: Put on a lab coat, closed-toe shoes, long pants, chemical splash goggles, and nitrile gloves.

  • Handling: Perform all manipulations within the fume hood. Use tools (spatulas, weigh boats) to avoid direct contact. Handle containers carefully to prevent aerosolizing the fine powder.

  • Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of 2-Aminocyclobutan-1-ol hydrochloride. Close the primary container immediately after use.[14]

  • Post-Handling: Clean any residual powder from the spatula and work surface using a damp cloth (being mindful of creating a liquid waste stream). Dispose of contaminated weigh boats and gloves in the designated solid chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Protocol: Spill Response

Immediate and correct response to a spill is critical to preventing exposure.

Spill_Response_Workflow cluster_assessment Assessment cluster_response Response Actions Spill Spill Detected Size Minor Spill (<5g) & Contained? Spill->Size Evacuate Evacuate Area & Alert Supervisor/EHS Size->Evacuate No Don_PPE Don Spill Response PPE: - Respirator - Goggles & Face Shield - Chemical-Resistant Gloves - Apron/Coveralls Size->Don_PPE Yes Contain Cover with Absorbent Material (for solutions) or Gently Cover (for solids) Don_PPE->Contain Cleanup Collect Material with Non-Sparking Tools Contain->Cleanup Decontaminate Decontaminate Area with Appropriate Solvent Cleanup->Decontaminate Dispose Package Waste in a Sealed, Labeled Container Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste generated from handling 2-Aminocyclobutan-1-ol hydrochloride is considered hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[3]

  • Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.[5]

By integrating this expert-level understanding of the hazards with meticulous operational procedures, you can ensure a safe and controlled environment for your critical research and development activities.

References

  • 2-aminocyclobutan-1-ol hydrochloride — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • trans-(1R,2R)-2-Aminocyclopentanol hydrochloride SDS, 31775-67-4 Safety Data Sheets. ChemSrc.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Standard Operating Procedure. University of California, Merced.
  • (1R,2S)-2-aminocyclobutan-1-ol hydrochloride. ChemScene.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET. Fisher Scientific.
  • safety data sheet. Enamine.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Texas at Austin.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. FUJIFILM Wako.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.

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